molecular formula C70H104N12O14S B1139223 Vc-MMAD

Vc-MMAD

Numéro de catalogue: B1139223
Poids moléculaire: 1369.7 g/mol
Clé InChI: GRBICHHPFYWKKI-BDVWXETGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vc-MMDA is a derivative of MMAD, a tubulin inhibitor and used to produce site-specific antibody drug conjugates.>Vc-MMAD consists the ADCs linker(Val-Cit) and potent tubulin inhibitor (MMAD), this compound is an antibody drug conjugate. IC50 Value: N/ATarget: tubulin;  ADCsMonomethyl auristatin D (MMAD), a potent tubulin inhibitor, is a toxin payload and antibody drug conjugate. For comparison purposes, the ADC A1 -mc-MMAD and/or A1 -vc-MMAD were used. The linker payload, mc-MMAD (6-maleimidocaproyl-monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule. The linker payload mc- Val-Cit-PABA-MMAD or this compound (maleimidocapronic -valine-citruline-p- aminobenzyloxycarbonyl- monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule (Antibody-drug conjugates Patent: WO 2013068874 A1).

Propriétés

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H104N12O14S/c1-14-45(8)61(53(94-12)40-57(86)81-37-22-26-52(81)62(95-13)46(9)63(87)76-51(67-72-35-38-97-67)39-47-23-17-15-18-24-47)79(10)68(91)59(43(4)5)78-66(90)60(44(6)7)80(11)70(93)96-41-48-28-30-49(31-29-48)74-64(88)50(25-21-34-73-69(71)92)75-65(89)58(42(2)3)77-54(83)27-19-16-20-36-82-55(84)32-33-56(82)85/h15,17-18,23-24,28-33,35,38,42-46,50-53,58-62H,14,16,19-22,25-27,34,36-37,39-41H2,1-13H3,(H,74,88)(H,75,89)(H,76,87)(H,77,83)(H,78,90)(H3,71,73,92)/t45-,46+,50-,51-,52-,53+,58-,59-,60-,61-,62+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBICHHPFYWKKI-BDVWXETGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H104N12O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1369.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vc-MMAD mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Vc-MMAD Mechanism of Action in Cancer Cells

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. This compound is a key component in this paradigm, comprising the potent anti-mitotic agent Monomethyl auristatin D (MMAD) linked to a monoclonal antibody via a protease-cleavable valine-citrulline (Vc) linker. This guide provides a comprehensive technical overview of the this compound mechanism of action, from cellular uptake to the induction of apoptosis. It includes detailed signaling pathways, quantitative cytotoxicity data, and methodologies for key experimental validation, serving as a vital resource for professionals in oncology and drug development.

The this compound Antibody-Drug Conjugate Platform

This compound is not a standalone drug but a drug-linker conjugate designed for use in ADCs. The system consists of three critical parts:

  • The Antibody: A monoclonal antibody (mAb) engineered to specifically recognize and bind to a tumor-associated antigen on the surface of cancer cells.[1][2]

  • The Linker (Vc): A valine-citrulline dipeptide linker. This linker is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment and within cancer cells.[2][3][4]

  • The Payload (MMAD): Monomethyl auristatin D, a synthetic and highly potent analog of the natural product dolastatin 10.[5] MMAD is a microtubule-destabilizing agent that is too toxic for systemic administration on its own.[5]

Core Mechanism of Action: From Targeting to Payload Release

The therapeutic activity of a this compound-containing ADC is a multi-step process that ensures the targeted delivery and conditional activation of the cytotoxic payload.

  • Target Binding and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific target antigen on the cancer cell surface.[1][2]

  • Endocytosis and Lysosomal Trafficking: Following binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[2][6] The resulting endosome traffics through the endo-lysosomal pathway.

  • Linker Cleavage and MMAD Release: Within the acidic and enzyme-rich environment of the lysosome, the Vc linker is cleaved by proteases.[3][7] This cleavage releases the active MMAD payload from the antibody into the cytoplasm of the cancer cell.[1][8]

ADC_Mechanism Figure 1. General Mechanism of this compound ADC cluster_cell Cancer Cell ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Endosome Endosome with ADC-Antigen Complex Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAD Released MMAD Lysosome->MMAD 4. Vc Linker Cleavage (Cathepsin) Tubulin Cytoplasmic Tubulin MMAD->Tubulin 5. Cytotoxic Action

Figure 1. General Mechanism of this compound ADC

Molecular Mechanism of MMAD in Cancer Cells

Once released into the cytosol, MMAD executes its potent cytotoxic function primarily by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Tubulin Inhibition and Mitotic Arrest

The principal mechanism of auristatins is the inhibition of tubulin polymerization.[4][5][9]

  • Binding to Tubulin: MMAD, like other auristatins, binds to the β-subunit of tubulin dimers at or near the vinca alkaloid binding site.[5][10]

  • Microtubule Destabilization: This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[5][11]

  • G2/M Cell Cycle Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, arresting the cell cycle in the G2/M phase.[7][12]

Mitotic_Arrest Figure 2. MMAD-Induced Microtubule Disruption MMAD Released MMAD Tubulin α/β-Tubulin Dimers MMAD->Tubulin Binds to β-subunit Microtubule Microtubule Polymerization MMAD->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Failure leads to

Figure 2. MMAD-Induced Microtubule Disruption
Induction of Apoptosis

Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, a form of programmed cell death.[5][7][13] This process involves a cascade of signaling events that can be either dependent or independent of the p53 tumor suppressor protein.[12]

Key molecular events include:

  • Regulation of Bcl-2 Family Proteins: Auristatins modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[12]

  • Caspase Activation: The shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and the subsequent activation of a caspase cascade, including initiator caspase-9 and executioner caspase-3.[14]

  • Execution of Apoptosis: Activated caspase-3 cleaves critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis and cell death.[13][14]

Apoptosis_Pathway Figure 3. MMAD-Induced Apoptotic Signaling G2M_Arrest G2/M Phase Arrest p53 p53 Activation (in wt-p53 cells) G2M_Arrest->p53 Bcl2 Bcl-2 (Anti-apoptotic) G2M_Arrest->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Caspase9 Caspase-9 Activation Bax->Caspase9 Promotes Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Figure 3. MMAD-Induced Apoptotic Signaling
Secondary Mechanisms: ER Stress and Immunogenic Cell Death

Recent evidence suggests that auristatins can induce other cellular stress pathways that contribute to their cytotoxicity.

  • Endoplasmic Reticulum (ER) Stress: Disruption of the microtubule network can lead to the accumulation of unfolded proteins, triggering the unfolded protein response (UPR) or ER stress. This can activate pro-apoptotic signaling through pathways involving IRE1 and JNK, providing an additional mechanism for cell killing that may precede mitotic arrest.[1][15]

  • Immunogenic Cell Death (ICD): Auristatin-based ADCs have been shown to induce hallmarks of ICD, including the surface exposure of calreticulin. This "eat-me" signal can promote the engulfment of dying tumor cells by dendritic cells, potentially initiating an anti-tumor immune response.

ER_Stress_Pathway Figure 4. Auristatin-Induced ER Stress Pathway Microtubule_Disruption Microtubule Disruption ER_Stress ER Stress (Unfolded Protein Response) Microtubule_Disruption->ER_Stress IRE1 p-IRE1 Activation ER_Stress->IRE1 JNK p-JNK Activation IRE1->JNK Apoptosis Apoptosis JNK->Apoptosis

Figure 4. Auristatin-Induced ER Stress Pathway

Quantitative Data: Cytotoxicity of Auristatins

The potency of auristatins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. While specific IC50 data for MMAD is less prevalent in public literature, data for the closely related and widely used MMAE serves as an excellent surrogate to demonstrate the nanomolar to picomolar potency of this drug class.

Cell LineCancer TypePayloadIC50 Value (nM)Incubation Time (h)
SKBR3Breast CancerMMAE3.27 ± 0.4272
HEK293Kidney CancerMMAE4.24 ± 0.3772
BxPC-3Pancreatic CancerMMAE0.16 - 0.5Not Specified
MDA-MB-468Breast CancerMMAE~1-10 (estimated from graph)72
U87MGGlioblastomaMMAE~0.1 (estimated from graph)72
SK-MEL-28MelanomaMMAE~0.1 (estimated from graph)72
Table 1: Representative in vitro cytotoxicity (IC50) values for Monomethyl Auristatin E (MMAE) in various human cancer cell lines. Data compiled from multiple sources.[16][17][18][19][20]

Key Experimental Methodologies

Validating the mechanism of action of this compound ADCs requires a suite of in vitro and in vivo assays. The following are detailed protocols for the most critical experiments.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11][8]

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of the this compound ADC or free MMAD for a specified period (e.g., 72 hours). Include untreated and vehicle-only controls.

    • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

    • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals. Incubate overnight at 37°C.[11]

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot viability against drug concentration and use non-linear regression to calculate the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence is proportional to the DNA content, allowing discrimination between G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.[12]

  • Protocol:

    • Cell Culture and Treatment: Culture cells to ~70% confluency and treat with the test compound for the desired time (e.g., 24 hours).

    • Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.

    • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[10][15]

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a PI staining solution containing RNase A (to eliminate RNA-derived signal).[12][15]

    • Data Acquisition: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the PI fluorescence signal in a linear scale.

    • Analysis: Gate on single cells to exclude doublets and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Detection (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore to detect these cells. PI is used as a viability dye to identify cells with compromised membranes (late apoptotic/necrotic).[2][5]

  • Protocol:

    • Cell Treatment: Treat cells with the this compound ADC as desired.

    • Harvesting: Collect both floating and adherent cells. Wash once with cold PBS.

    • Resuspension: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

    • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.[9]

    • Data Acquisition: Analyze by flow cytometry immediately. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[5]

Western Blotting for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2).[14]

  • Protocol:

    • Lysate Preparation: Treat cells, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-cleaved PARP) overnight at 4°C.[21]

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like β-actin.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the this compound ADC in a living organism.

  • Principle: Human cancer cells are implanted into immunodeficient mice, where they form solid tumors. The mice are then treated with the ADC to assess its effect on tumor growth.[22][23]

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, this compound ADC). Administer the ADC, typically via intravenous (i.v.) injection, according to a predetermined dosing schedule.[24]

    • Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., twice weekly).

    • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

    • Analysis: Compare the tumor growth inhibition (TGI) between the treatment and control groups to determine in vivo efficacy.

References

The Role of the Val-Cit Linker in Vc-MMAD: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. An ADC's architecture comprises three fundamental components: a monoclonal antibody for precise antigen recognition, a cytotoxic payload to induce cell death, and a chemical linker that bridges the two. The linker is a critical determinant of an ADC's therapeutic index, dictating its stability in circulation and the mechanism of payload release at the target site. Among the most clinically successful linkers is the valine-citrulline (Val-Cit or VC) dipeptide, an enzymatically cleavable system widely used in approved ADCs. This guide provides an in-depth examination of the Val-Cit linker's role, mechanism, and performance characteristics within the context of Vc-MMAD, a conjugate pairing the Val-Cit linker with the potent antitubulin agent Monomethyl Auristatin D (MMAD).

Core Components of the this compound System

The this compound drug-linker conjugate is a sophisticated chemical entity designed for controlled, intracellular drug delivery.[1] Its efficacy is rooted in the interplay of its distinct components:

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the primary recognition motif for specific lysosomal enzymes.[2][3] It is designed to be a substrate for proteases like Cathepsin B, which are highly active within the lysosomal compartments of cells but have low activity in systemic circulation.[4][5]

  • p-Aminobenzyl Carbamate (PABC) Spacer: The PABC group is a self-immolative spacer. It connects the Val-Cit dipeptide to the payload.[6][7] Following the enzymatic cleavage of the Val-Cit moiety, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which is crucial for releasing the MMAD payload in its original, unmodified, and fully active form.[2][8]

  • Monomethyl Auristatin D (MMAD): MMAD is a highly potent synthetic analog of dolastatin 10.[9] It functions as a microtubule inhibitor, disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis.[1][10] Non-cleavable linkers have been successfully used to construct potent ADCs with MMAD.[10]

Mechanism of Action: From Systemic Stability to Targeted Release

The functionality of the Val-Cit linker is defined by a two-stage process: maintaining stability in the bloodstream and executing rapid cleavage upon internalization into a target cancer cell.

  • Systemic Stability: The Val-Cit linker exhibits high stability in human plasma.[11] This is critical for preventing the premature release of the toxic MMAD payload into circulation, which would otherwise lead to off-target toxicity and a diminished therapeutic window.[][] The peptide bond is resistant to degradation at the neutral pH of blood and in the presence of most plasma enzymes.[8]

  • Internalization and Lysosomal Trafficking: Upon administration, the ADC circulates and the antibody component binds to its specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, engulfing the ADC into an endosome. The endosome then matures and fuses with a lysosome.

  • Enzymatic Cleavage: The lysosome provides the ideal environment for payload release: a low pH (around 4.5-5.0) and a high concentration of proteolytic enzymes.[8] Cathepsin B, a cysteine protease often overexpressed in tumor cells, recognizes and cleaves the amide bond between the citrulline and the PABC spacer of the Val-Cit linker.[6] While Cathepsin B is the primary enzyme associated with Val-Cit cleavage, other cathepsins (K, L, S) have also been shown to process this linker.[14][15]

  • Self-Immolation and Payload Release: The enzymatic cleavage initiates the final release sequence. The resulting p-aminobenzyl alcohol derivative is unstable and undergoes a spontaneous 1,6-electronic cascade elimination.[2] This self-immolative process releases the active MMAD payload, carbon dioxide, and a remnant of the spacer.[4] The freed MMAD can then diffuse from the lysosome into the cytoplasm to exert its cytotoxic effect on the cell's microtubule network.

Vc_MMAD_Mechanism cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_stability High Linker Stability cluster_intracellular Intracellular Pathway ADC This compound ADC TargetCell Target Cancer Cell (Antigen+) ADC->TargetCell 1. Binding to Surface Antigen Endosome 2. Internalization (Endosome) Lysosome 3. Lysosomal Fusion (Lysosome, pH ~4.5-5.0) Endosome->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release 5. PABC Self-Immolation & MMAD Release Cleavage->Release MMAD Free MMAD Release->MMAD Apoptosis 6. Microtubule Disruption & Apoptosis MMAD->Apoptosis

Caption: Mechanism of this compound ADC action. (Max Width: 760px)

Performance Data and Key Considerations

The preclinical and clinical performance of ADCs using Val-Cit linkers is well-documented. Quantitative data is essential for evaluating linker efficacy.

Linker Stability

A crucial aspect of linker design is stability in plasma from different species used in preclinical studies. The Val-Cit linker is notably stable in human and cynomolgus monkey plasma but shows instability in mouse plasma due to cleavage by the carboxylesterase Ces1c.[10][16][17] This discrepancy is a critical consideration for the design and interpretation of preclinical mouse model studies.

Species Plasma Stability Primary Cleavage Enzyme (if unstable) Reference
HumanHighN/A[10][11]
Cynomolgus MonkeyHighN/A[11]
MouseLow / UnstableCarboxylesterase (Ces1c)[10][16][17]
Table 1: Comparative Plasma Stability of Val-Cit Linkers Across Species.
In Vitro Cytotoxicity

The efficacy of a this compound ADC is quantified by its ability to kill target cells, typically measured as the half-maximal inhibitory concentration (IC50). Potent ADCs exhibit IC50 values in the low nanomolar to picomolar range on antigen-positive cell lines, while showing significantly less toxicity towards antigen-negative cells.

Cell Line Antigen Status Example ADC Example IC50 (nM) Reference
BT-474HER2-positiveAnti-HER2-Vc-MMAELow nanomolar[18]
MCF-7HER2-negativeAnti-HER2-Vc-MMAENo significant cytotoxicity[18]
Karpas 299CD30-positiveAnti-CD30-Vc-MMAE~0.01 - 0.1[19]
Table 2: Example In Vitro Cytotoxicity Data for Val-Cit based ADCs. Note: MMAE is structurally and functionally similar to MMAD, and its data is presented for illustrative purposes.
The Bystander Effect

The Val-Cit linker, in combination with a membrane-permeable payload like MMAD or MMAE, can facilitate a "bystander effect".[20] After the payload is released inside the target cell, it can diffuse out and kill adjacent antigen-negative tumor cells.[21] This is a significant advantage in treating heterogeneous tumors where not all cells express the target antigen.[20][]

Experimental Protocols

Standardized assays are required to characterize the stability and activity of this compound ADCs.

Protocol 1: Plasma Stability Assay

This protocol assesses the integrity of the ADC and the premature release of payload in plasma.

References

The Impact of Vc-MMAE on Microtubule Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Vc-MMAE (Vedotin), a pivotal agent-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). We will explore its core mechanism of action, focusing on the profound impact of its active payload, Monomethyl Auristatin E (MMAE), on microtubule dynamics. This document synthesizes critical data, outlines detailed experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for professionals in oncology and drug development.

Core Mechanism of Action: From Targeted Delivery to Payload Release

Vc-MMAE is not a standalone drug but a component designed for targeted delivery. It consists of the potent anti-mitotic agent MMAE connected to a monoclonal antibody via a protease-cleavable linker, valine-citrulline (vc).[1][2] This design ensures that the highly cytotoxic MMAE remains largely inert and stable in extracellular fluid until it reaches its intended target.[3]

The mechanism proceeds through several distinct steps:

  • Binding and Internalization: An ADC equipped with the Vc-MMAE system first binds to a specific antigen on the surface of a cancer cell.[4] This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex into an endosome.[4][5]

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.[4][5]

  • Enzymatic Cleavage: The acidic environment and proteolytic enzymes within the lysosome, particularly Cathepsin B, recognize and cleave the valine-citrulline dipeptide linker.[3][6]

  • Payload Release and Action: This cleavage liberates the unmodified, fully active MMAE payload from the antibody.[5] Due to its membrane permeability, MMAE then diffuses from the lysosome into the cytoplasm, where it can engage its intracellular target: the microtubule network.[1][5]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Vc-MMAE ADC Antigen Cell Surface Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Antigen->Complex 2. Internalization Endosome Endosome Complex->Endosome Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage Microtubule Microtubule Disruption MMAE->Microtubule 5. Binds Tubulin Apoptosis Apoptosis Microtubule->Apoptosis 6. Mitotic Arrest MMAE_Impact_Hierarchy MMAE Free Cytosolic MMAE Binding Binds to Soluble Tubulin Dimers (Stoichiometry ~1:1) MMAE->Binding Polymerization Inhibition of Microtubule Polymerization Binding->Polymerization Network Disruption of Microtubule Network Polymerization->Network Dynamics Suppression of Microtubule Dynamics Polymerization->Dynamics Spindle Defective Mitotic Spindle Formation Network->Spindle Dynamics->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Immunofluorescence_Workflow Start Start: Plate Cells on Coverslips Treatment Treat with Vc-MMAE ADC (24 hours) Start->Treatment Fix_Perm Fix with PFA Permeabilize with Triton X-100 Treatment->Fix_Perm Block Block with BSA Fix_Perm->Block Primary_Ab Incubate: Primary Antibody (anti-α-tubulin) Block->Primary_Ab Secondary_Ab Incubate: Fluorescent Secondary Ab Counterstain Nuclei (DAPI) Primary_Ab->Secondary_Ab Image Mount and Image (Fluorescence Microscopy) Secondary_Ab->Image Analysis Analyze Microtubule Disruption & Mitotic Arrest Image->Analysis End End Analysis->End

References

Preliminary Efficacy of Vc-MMAD: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy studies of Vc-MMAD (Valine-Citrulline-Monomethyl Auristatin D), a key component in the development of next-generation Antibody-Drug Conjugates (ADCs). This document details the mechanism of action, quantitative efficacy data from preclinical models, and comprehensive experimental protocols for the key assays cited.

Introduction to this compound

This compound is a drug-linker conjugate that combines a potent anti-mitotic agent, Monomethyl Auristatin D (MMAD), with a protease-cleavable valine-citrulline (Vc) linker. This linker is designed to be stable in circulation but is efficiently cleaved by lysosomal enzymes, such as Cathepsin B, which are often upregulated in the tumor microenvironment. Upon internalization of the ADC and subsequent cleavage of the Vc linker, MMAD is released into the cytoplasm, where it disrupts the microtubule network, leading to cell cycle arrest and apoptosis. The focus of this guide is on site-specific ADCs utilizing this compound, which offer improved homogeneity and a potentially wider therapeutic window compared to traditional, randomly conjugated ADCs.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of a site-specific anti-M1S1 antibody conjugated to AcLys-Vc-MMAD. The data is compiled from a key preclinical study that compared the efficacy of site-specific conjugates to that of a conventional, non-specific ADC.

Table 1: In Vitro Cytotoxicity of Anti-M1S1-Vc-MMAD Conjugates

Cell LineTarget AntigenConjugation MethodIC50 (nM)
BxPC3M1S1Site-specific (AcLys-Vc-MMAD)0.05 - 0.075
A431M1S1Site-specific (AcLys-Vc-MMAD)0.05 - 0.075
BxPC3M1S1Conventional (this compound)0.03 - 0.04
A431M1S1Conventional (this compound)0.03 - 0.04

Table 2: In Vivo Efficacy of Anti-M1S1-Vc-MMAD in BxPC3 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleOutcome
Site-specific Anti-M1S1-Vc-MMAD3Single DoseSignificant tumor regression, stable over 120 days
Conventional Anti-M1S1-vc-MMAD3Single DoseSignificant tumor regression, stable over 120 days
Vehicle Control-Single DoseProgressive tumor growth

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound ADCs on cancer cell lines.

Materials:

  • BxPC3 and A431 human cancer cell lines

  • RPMI-1640 and DMEM growth media

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • This compound ADC and control ADC

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Cell Culture: Culture BxPC3 and A431 cells in their respective growth media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells using Trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and control ADC in growth media. Remove the media from the wells and add 100 µL of the diluted ADCs. Include wells with media only as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Tubulin Polymerization Inhibition Assay

Objective: To assess the inhibitory effect of MMAD on microtubule formation.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • Purified tubulin (>99%)

  • GTP solution

  • Tubulin polymerization buffer

  • MMAD

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • 384-well plate

  • Spectrophotometer with temperature control

Protocol:

  • Reagent Preparation: Reconstitute tubulin, GTP, and other kit components according to the manufacturer's instructions. Prepare a stock solution of MMAD in DMSO.

  • Reaction Setup: In a 384-well plate, add the tubulin polymerization buffer. Add the test compounds (MMAD, Paclitaxel, DMSO) to the respective wells.

  • Initiation of Polymerization: Add the tubulin and GTP solution to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the MMAD-treated samples to the controls to determine the inhibitory effect.

BxPC3 Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound ADCs.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • BxPC3 cells

  • Matrigel

  • This compound ADC and vehicle control

  • Calipers

  • Sterile syringes and needles

Protocol:

  • Cell Preparation: Harvest BxPC3 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Start caliper measurements when tumors become palpable. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups. Administer a single intravenous injection of the this compound ADC or vehicle control.

  • Efficacy Evaluation: Measure tumor volume and body weight twice a week for the duration of the study (e.g., 120 days).

  • Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth between the treatment and control groups.

Visualizations

Signaling Pathway of MMAD

MMAD_Mechanism cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm ADC This compound ADC Receptor Tumor Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Fusion MMAD Free MMAD Cleavage->MMAD Release Tubulin α/β-Tubulin Dimers MMAD->Tubulin Inhibition of Polymerization Microtubule Microtubule Tubulin->Microtubule Polymerization Disruption Microtubule Disruption Microtubule->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of a this compound ADC.

Experimental Workflow for ADC Efficacy

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cytotoxicity Cytotoxicity Assay (IC50 Determination) xenograft Xenograft Model (Tumor Growth Inhibition) cytotoxicity->xenograft tubulin Tubulin Polymerization Assay internalization Internalization Assay pk_pd Pharmacokinetics/ Pharmacodynamics xenograft->pk_pd toxicology Toxicology Studies pk_pd->toxicology start ADC Candidate (this compound) start->cytotoxicity start->tubulin start->internalization

Caption: Preclinical evaluation workflow for this compound ADCs.

Site-Specific vs. Conventional Conjugation

conjugation_comparison cluster_site_specific Site-Specific Conjugation cluster_conventional Conventional Conjugation cluster_outcome Therapeutic Outcome ab1 Antibody adc1 Homogeneous ADC (DAR = 2) ab1->adc1 linker1 This compound linker1->adc1 outcome1 Improved Therapeutic Index adc1->outcome1 ab2 Antibody adc2 Heterogeneous Mixture (DAR = 0, 2, 4, 6, 8) ab2->adc2 linker2 This compound linker2->adc2 outcome2 Variable Efficacy and Toxicity adc2->outcome2

Caption: Comparison of site-specific and conventional ADC conjugation.

The Bystander Effect of Vc-MMAE Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the bystander effect mediated by valine-citrulline-monomethyl auristatin E (Vc-MMAE) antibody-drug conjugates (ADCs). It provides a detailed overview of the underlying mechanisms, critical influencing factors, and comprehensive experimental protocols for the evaluation of this phenomenon, which is pivotal for the therapeutic efficacy of ADCs in treating heterogeneous tumors.

Introduction to the Bystander Effect

Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells expressing a particular surface antigen. The "bystander effect" is a crucial mechanism of action for certain ADCs, whereby the cytotoxic payload, once released from the target antigen-positive cell, can diffuse into and kill neighboring antigen-negative tumor cells.[1][2] This effect is particularly important in the context of solid tumors, which often exhibit heterogeneous antigen expression.[3] Vc-MMAE ADCs are a prominent class of ADCs that leverage this bystander killing to enhance their anti-tumor activity.

Mechanism of the Vc-MMAE Bystander Effect

The bystander effect of Vc-MMAE ADCs is a multi-step process initiated by the specific targeting of antigen-positive cancer cells.

  • Binding and Internalization: The ADC's monoclonal antibody component binds to its specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via endocytosis.[4][5]

  • Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to the lysosome. Within the acidic environment of the lysosome, cathepsin B, a lysosomal protease, cleaves the valine-citrulline (vc) linker.[6][] This cleavage releases the potent cytotoxic payload, monomethyl auristatin E (MMAE).

  • Payload Diffusion and Bystander Killing: MMAE is a highly potent, non-polar, and membrane-permeable small molecule.[3][] These physicochemical properties allow it to diffuse out of the lysosome and across the cell membrane of the antigen-positive cell into the tumor microenvironment. The released MMAE can then be taken up by adjacent tumor cells, irrespective of their antigen expression status, leading to their death.[5][8] MMAE induces cytotoxicity by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[4]

Bystander_Effect_Mechanism Mechanism of Vc-MMAE ADC Bystander Effect cluster_antigen_positive Antigen-Positive Tumor Cell cluster_antigen_negative Antigen-Negative Bystander Cell ADC Vc-MMAE ADC Antigen Surface Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome MMAE_Release MMAE Release (Linker Cleavage) Lysosome->MMAE_Release MMAE_Diffusion_Out MMAE Diffusion MMAE_Release->MMAE_Diffusion_Out MMAE_Uptake MMAE Uptake MMAE_Diffusion_Out->MMAE_Uptake Extracellular Diffusion Apoptosis Apoptosis MMAE_Uptake->Apoptosis Tubulin Inhibition

Caption: Mechanism of Vc-MMAE ADC Bystander Effect.

Factors Influencing the Bystander Effect

Several key factors determine the extent and efficacy of the bystander effect of Vc-MMAE ADCs.

  • Payload Permeability: The ability of the payload to cross cell membranes is paramount. The non-polar nature of MMAE allows for efficient diffusion, whereas charged payloads like MMAF exhibit a significantly reduced or absent bystander effect.[3][][9]

  • Linker Chemistry: A cleavable linker, such as the enzyme-labile Vc linker, is essential for the release of the payload from the antibody.[5][6][] Non-cleavable linkers generally do not produce a bystander effect as the payload remains attached to the antibody even after lysosomal degradation.

  • Antigen Expression Level: A higher density of the target antigen on the surface of the "source" cells leads to increased ADC uptake and, consequently, a greater amount of released MMAE, resulting in a more potent bystander effect.[2][10]

  • Ratio of Antigen-Positive to Antigen-Negative Cells: The proportion of antigen-positive cells within a tumor is a critical determinant of the overall impact of the bystander effect. A higher percentage of antigen-positive cells leads to more pronounced tumor regression.[2][3]

  • Payload Potency: The intrinsic potency of the cytotoxic payload influences the concentration required to kill bystander cells. Highly potent payloads may achieve a significant bystander effect even with a lower number of antigen-positive cells.[3]

Experimental Protocols for Evaluating the Bystander Effect

A combination of in vitro and in vivo assays is employed to characterize and quantify the bystander effect of Vc-MMAE ADCs.

In Vitro Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of the ADC.

Methodology:

  • Cell Line Selection: Choose an antigen-positive cell line (e.g., SKBR3 for HER2-targeting ADCs) and an antigen-negative cell line (e.g., MCF7).[1] The antigen-negative cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[2]

  • Co-culture Seeding: Seed the antigen-positive and antigen-negative cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.

  • ADC Treatment: Treat the co-cultures with a range of concentrations of the Vc-MMAE ADC. Include appropriate controls: untreated co-cultures, ADC-treated monocultures of each cell line, and treatment with a non-binding control ADC.

  • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

  • Quantification of Bystander Killing:

    • Flow Cytometry: Harvest the cells and use flow cytometry to distinguish and quantify the viable GFP-positive (antigen-negative) and GFP-negative (antigen-positive) cell populations.[11][12]

    • High-Content Imaging: Use an imaging system to selectively count the number of viable fluorescently labeled antigen-negative cells. Systems like the Agilent xCELLigence RTCA eSight can provide real-time monitoring of cell viability.[1]

  • Data Analysis: Calculate the percentage of viable antigen-negative cells in the ADC-treated co-cultures relative to the untreated controls. Plot dose-response curves to determine the IC50 for the bystander effect.

Co_culture_Workflow In Vitro Co-culture Bystander Assay Workflow cluster_setup Experiment Setup cluster_analysis Data Acquisition and Analysis Cell_Selection Select Antigen-Positive and GFP-labeled Antigen-Negative Cells Co_culture Co-culture Cells at Various Ratios Cell_Selection->Co_culture ADC_Treatment Treat with Vc-MMAE ADC (and controls) Co_culture->ADC_Treatment Incubation Incubate for 72-96h ADC_Treatment->Incubation Quantification Quantify Viable GFP-Positive Cells (Flow Cytometry or Imaging) Incubation->Quantification Data_Analysis Calculate % Viability and Determine IC50 Quantification->Data_Analysis

Caption: In Vitro Co-culture Bystander Assay Workflow.

Conditioned Medium Transfer Assay

This assay assesses whether the cytotoxic agent is released into the extracellular medium and can kill cells without direct cell-to-cell contact.

Methodology:

  • Prepare Conditioned Medium:

    • Seed antigen-positive cells and treat them with the Vc-MMAE ADC for a defined period (e.g., 48-72 hours).

    • Collect the culture supernatant (conditioned medium).

    • Centrifuge and/or filter the supernatant to remove any detached cells.

  • Treat Target Cells:

    • Seed antigen-negative cells in a separate plate.

    • Add the conditioned medium (neat or diluted) to the antigen-negative cells.

  • Incubation and Viability Assessment:

    • Incubate the antigen-negative cells for 48-72 hours.

    • Assess cell viability using a standard method such as CellTiter-Glo® or by cell counting.[1]

  • Data Analysis: Compare the viability of cells treated with conditioned medium from ADC-treated cells to those treated with medium from untreated cells.

In Vivo Admixed Tumor Model

This model evaluates the bystander effect in a more physiologically relevant setting.

Methodology:

  • Cell Preparation: Prepare suspensions of antigen-positive and antigen-negative tumor cells.

  • Tumor Implantation: Co-implant the antigen-positive and antigen-negative cells at a specific ratio (e.g., 1:1, 1:4) subcutaneously into immunodeficient mice (e.g., SCID or nude mice).[3][11]

  • ADC Administration: Once the tumors reach a palpable size, administer the Vc-MMAE ADC intravenously. Include control groups receiving a vehicle or a non-binding control ADC.

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors can be excised for further analysis:

    • Immunohistochemistry (IHC): Stain tumor sections for the target antigen to visualize the distribution of antigen-positive and antigen-negative cells.

    • Flow Cytometry: Dissociate the tumors into single-cell suspensions and use flow cytometry to quantify the proportions of antigen-positive and antigen-negative cells.[3]

  • Data Analysis: Compare the tumor growth inhibition in the admixed tumor models treated with the targeting ADC versus the control ADC to determine the extent of bystander killing.

Quantitative Data Summary

The following tables summarize representative quantitative data from bystander effect studies.

Table 1: In Vitro Bystander Effect of a HER2-Targeting Vc-MMAE ADC (T-vc-MMAE) on Antigen-Negative Cells (GFP-MCF7) in Co-culture.

Co-culture Ratio (Ag+:Ag-)ADC Concentration (nM)Viability of Ag- Cells (%)
1:1 (N87:GFP-MCF7)100~40%
1:3 (N87:GFP-MCF7)100~60%
3:1 (N87:GFP-MCF7)100~20%
1:1 (SKBR3:GFP-MCF7)100~30%

Data are illustrative and based on trends reported in the literature.[2]

Table 2: In Vivo Efficacy of a CD30-Targeting Vc-MMAE ADC in an Admixed Tumor Model.

Treatment GroupTumor Composition (CD30+ : CD30-)Tumor Growth
cAC10-vcMMAE50% : 50%Regression
IgG-vcMMAE (non-binding)50% : 50%Progressive Disease
cAC10-vcMMAE10% : 90%Delayed Growth
cAC10-vcMMAF (non-permeable payload)50% : 50%Progressive Disease

Data are illustrative and based on trends reported in the literature.[3]

Conclusion

The bystander effect is a critical attribute of Vc-MMAE ADCs that significantly enhances their therapeutic potential, particularly in the context of heterogeneous tumors. A thorough understanding of the underlying mechanisms and the factors that govern this effect is essential for the rational design and development of next-generation ADCs. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation and quantification of the bystander effect, enabling researchers to optimize ADC candidates for improved clinical outcomes.

References

Methodological & Application

Application Notes: Synthesis of Vc-MMAE for Research Purposes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[1] Due to its extreme cytotoxicity, MMAE cannot be used as a standalone chemotherapeutic agent.[2] However, when incorporated into an antibody-drug conjugate (ADC), it can be selectively delivered to tumor cells, minimizing systemic toxicity.[2] The Vc-MMAE drug-linker consists of the MMAE payload covalently attached to a linker system. This system includes a thiol-reactive maleimide group for conjugation to an antibody, a cathepsin B-cleavable valine-citrulline (Vc) dipeptide, and a self-immolative p-aminobenzylcarbamate (PABC) spacer.[1][3]

Upon binding to a target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome.[4] Within the acidic environment of the lysosome, cathepsin B cleaves the Vc linker, initiating the release of the PABC-MMAE intermediate.[1][5] This is followed by a spontaneous 1,6-elimination reaction of the PABC spacer, which liberates the free, unaltered MMAE cytotoxin into the cytoplasm.[6][7] Free MMAE then exerts its powerful anti-mitotic effect by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.[1][2][6] This targeted delivery and conditional activation mechanism has made Vc-MMAE a cornerstone of modern ADC development, featured in several FDA-approved therapies such as Adcetris®, Polivy®, and Padcev®.[1][6][8]

Experimental Protocols

Protocol 1: Synthesis of MC-Vc-PAB-MMAE (Vc-MMAE)

This protocol describes the covalent coupling of the drug MMAE to the linker maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Vc-PAB). The procedure is adapted from methodologies described in the literature.[1]

Materials:

  • Monomethyl auristatin E (MMAE)

  • Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Vc-PAB) linker

  • Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Nitrogen or Argon gas

  • Standard laboratory glassware, magnetic stirrer, and reaction monitoring equipment (TLC, LC-MS)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the MC-Vc-PAB linker (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the linker.

  • In a separate flask, dissolve MMAE (1 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the MMAE solution to the activated linker solution.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

Protocol 2: Purification of Vc-MMAE

Purification is critical to remove unreacted starting materials and side products. Two methods are presented: a non-chromatographic workup for general use and HPLC for high-purity applications.

Method A: Non-Chromatographic Aqueous Work-up [1][9]

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Dilute the reaction mixture with a larger volume of ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Vc-MMAE product.

  • The crude product can be further purified by precipitation or crystallization if necessary. This method has been reported to achieve an isolation yield of approximately 65%.[1]

Method B: High-Performance Liquid Chromatography (HPLC) Purification [10]

  • Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the DMF.

  • Redissolve the residue in a suitable solvent mixture (e.g., DMSO/water or Acetonitrile/water).

  • Purify the dissolved crude product using a semi-preparative or preparative reverse-phase HPLC system (e.g., C18 column).

  • Use a gradient of water and acetonitrile (often with 0.1% TFA or formic acid as a modifier) as the mobile phase.

  • Collect fractions corresponding to the Vc-MMAE product peak.

  • Combine the pure fractions and lyophilize to obtain the final product as a solid. This method can yield purities exceeding 99%.[10]

Protocol 3: Characterization of Vc-MMAE

Confirmation of the final product's identity and purity is essential.

Procedure:

  • Thin-Layer Chromatography (TLC):

    • Spot the starting materials and the final product on a silica gel TLC plate.

    • Elute with an appropriate solvent system (e.g., Dichloromethane/Methanol).

    • Visualize the spots under UV light. The product should appear as a single spot with a different Rf value than the starting materials.[1]

  • Mass Spectrometry (MS):

    • Analyze the purified product using Electrospray Ionization Mass Spectrometry (ESI-MS).

    • This will confirm the molecular weight of the Vc-MMAE construct. Expected ions include [M+H]⁺, [M+Na]⁺, and other adducts.[1]

  • Purity Analysis (HPLC):

    • Inject a sample of the final product into an analytical reverse-phase HPLC system.

    • The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Data Presentation

The following tables summarize quantitative data reported in the literature for Vc-MMAE synthesis.

Table 1: Reported Yields and Purity for Vc-MMAE Synthesis

Purification MethodReported YieldReported PurityReference
Non-Chromatographic Aqueous Work-up65%Not specified[1]
Solution-Phase Conjugation & HPLC78 - 89%>99%[10]

Table 2: Example Mass Spectrometry Data for Vc-MMAE

Ion SpeciesDescriptionReference
[M+H]⁺Protonated molecular ion[1]
[M+2Na]⁺Double sodium adduct[1]
[M+ACN+2H]⁺Acetonitrile adduct[1]

Table 3: Cytotoxicity of Purified Vc-MMAE

Cell LineIC₅₀ Value (nM)Reference
SKBR3410.54 ± 4.9[1]
HEK293482.86 ± 6.4[1]

Visualizations

Synthesis Workflow

G cluster_reactants Starting Materials cluster_process Process cluster_output Output & QC MMAE MMAE Coupling Coupling Reaction (DMF, HATU, DIPEA) MMAE->Coupling Linker MC-Vc-PAB Linker Linker->Coupling Crude Crude Vc-MMAE Coupling->Crude Purification Purification Crude->Purification HPLC HPLC Purification->HPLC High Purity Aqueous Aqueous Work-up Purification->Aqueous Standard Purity Pure_Product Pure Vc-MMAE HPLC->Pure_Product Aqueous->Pure_Product QC Characterization (MS, HPLC, TLC) Pure_Product->QC

Caption: Workflow for the synthesis and purification of Vc-MMAE.

Mechanism of Action & Signaling Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway ADC Vc-MMAE ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage of Vc Linker Lysosome->Cleavage Release 5. PABC Self-Immolation & MMAE Release Cleavage->Release Inhibition 6. Inhibition of Tubulin Polymerization Release->Inhibition Tubulin Tubulin Dimers Tubulin->Inhibition Arrest 7. G2/M Cell Cycle Arrest Inhibition->Arrest Apoptosis 8. Apoptosis Arrest->Apoptosis

Caption: Intracellular activation pathway of a Vc-MMAE ADC.

References

Application Notes and Protocols: Vc-MMAD In Vitro Cell-Based Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of oncology therapeutics that combine the target specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The Vc-MMAD drug linker consists of a protease-cleavable valine-citrulline (Vc) linker and the highly potent antimitotic agent monomethyl auristatin D (MMAD). This application note provides a detailed protocol for determining the in vitro cytotoxicity of a this compound-containing ADC using a cell-based MTT assay.

The principle of this assay is based on the targeted delivery of the ADC to antigen-expressing cancer cells. Following binding to the target antigen on the cell surface, the ADC is internalized and trafficked to the lysosome.[1] Within the lysosome, the Vc linker is cleaved by cathepsin B, releasing the MMAD payload into the cytoplasm.[2] MMAD then disrupts the microtubule network, leading to cell cycle arrest and subsequent apoptosis.[3] The MTT assay quantitatively measures cell viability by assessing the metabolic activity of the cells, providing a robust method for determining the ADC's potency (IC50).[4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of a this compound ADC, from initial binding to the target cell to the induction of apoptosis.

Vc_MMAD_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC This compound ADC Receptor Target Antigen ADC->Receptor 1. Binding Receptor_Bound Antigen-ADC Complex Endosome Endosome Receptor_Bound->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAD Released MMAD Lysosome->MMAD 4. Linker Cleavage (Cathepsin B) Tubulin Tubulin Dimers MMAD->Tubulin 5. Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of a this compound antibody-drug conjugate.

Experimental Protocols

This section details the protocol for a monoculture cytotoxicity study using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Materials and Reagents
  • Target antigen-positive cell line (e.g., BT-474 for HER2-positive)

  • Target antigen-negative cell line (e.g., MCF-7 for HER2-negative)

  • This compound Antibody-Drug Conjugate (ADC)

  • Unconjugated monoclonal antibody (mAb control)

  • Cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Experimental Workflow

The following diagram outlines the key steps of the in vitro cytotoxicity assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Antigen-Positive and Antigen-Negative Cells Cell_Harvest 2. Harvest and Count Cells Cell_Culture->Cell_Harvest Cell_Seeding 3. Seed Cells into 96-Well Plate Cell_Harvest->Cell_Seeding Incubation_1 4. Overnight Incubation (37°C, 5% CO2) Cell_Seeding->Incubation_1 ADC_Addition 5. Add Serial Dilutions of This compound ADC and Controls Incubation_1->ADC_Addition Incubation_2 6. Incubate for 72-96 hours ADC_Addition->Incubation_2 MTT_Addition 7. Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 8. Incubate for 2-4 hours MTT_Addition->Incubation_3 Solubilization 9. Add Solubilization Solution Incubation_3->Solubilization Incubation_4 10. Overnight Incubation Solubilization->Incubation_4 Absorbance_Reading 11. Read Absorbance at 570 nm Incubation_4->Absorbance_Reading Data_Processing 12. Calculate % Viability Absorbance_Reading->Data_Processing IC50_Determination 13. Plot Dose-Response Curve and Determine IC50 Data_Processing->IC50_Determination

Caption: Workflow for the this compound in vitro cytotoxicity assay.

Detailed Procedure

1. Cell Culture and Seeding:

  • Culture antigen-positive and antigen-negative cell lines in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of media. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay.

  • Incubate the plate overnight to allow for cell attachment.[5]

2. ADC Treatment:

  • Prepare a serial dilution of the this compound ADC in cell culture medium. A typical concentration range to start with is 0.01 pM to 100 nM.

  • Also prepare dilutions of the unconjugated antibody as a negative control.

  • Remove the medium from the wells and add 100 µL of the ADC or control solutions to the respective wells in triplicate.

  • Include wells with untreated cells (medium only) as a 100% viability control and wells with medium only as a blank control.

  • Incubate the plate for 72-96 hours at 37°C with 5% CO2. For tubulin inhibitors like MMAD, a longer incubation time of 72 or 96 hours is recommended.

3. MTT Assay and Data Collection:

  • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the dark at 37°C.

  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

  • Plot the % viability against the log of the ADC concentration to generate a dose-response curve.

  • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software package with a sigmoidal dose-response model.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Recommended Cell Seeding Densities
Cell LineTarget AntigenSeeding Density (cells/well)
BT-474HER2-positive5,000
SK-BR-3HER2-positive3,000
NCI-N87HER2-positive8,000
MCF-7HER2-negative4,000
MDA-MB-468HER2-negative6,000

Note: Optimal seeding densities may vary and should be determined empirically.

Table 2: Example Cytotoxicity Data for a Hypothetical Anti-HER2-Vc-MMAD ADC
Cell LineTarget StatusADC IC50 (pM)Unconjugated mAb IC50
BT-474HER2-positive50> 100 nM
SK-BR-3HER2-positive85> 100 nM
NCI-N87HER2-positive120> 100 nM
MCF-7HER2-negative> 100 nM> 100 nM
MDA-MB-468HER2-negative> 100 nM> 100 nM

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values will depend on the specific antibody, cell line, and experimental conditions. Published IC50 values for some MMAE-based ADCs can be in the 10^-11 M range on antigen-positive cells.

Conclusion

This application note provides a comprehensive protocol for the in vitro evaluation of this compound ADCs using a cell-based cytotoxicity assay. The detailed methodology, along with the provided diagrams and data presentation formats, offers a robust framework for researchers to assess the potency and specificity of their ADC candidates. Adherence to this protocol will enable the generation of reliable and reproducible data, which is critical for the preclinical development of novel antibody-drug conjugates.

References

Application Notes and Protocols for In Vivo Studies with Vc-MMAE ADCs in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting preclinical in vivo studies in mice to evaluate the efficacy and safety of antibody-drug conjugates (ADCs) utilizing the valine-citrulline (vc) linker and the potent cytotoxic agent monomethyl auristatin E (MMAE).

Introduction to Vc-MMAE ADCs

Antibody-drug conjugates are a class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2] The Vc-MMAE platform is a widely used ADC technology. It consists of three key components:

  • A monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.

  • Monomethyl auristatin E (MMAE) , a highly potent synthetic antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]

  • A valine-citrulline (vc) linker , which is a protease-cleavable dipeptide linker. This linker is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within the lysosomal compartment of tumor cells.[1][5]

Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized via endocytosis.[1] Trafficking to the lysosome leads to the enzymatic cleavage of the vc linker and the subsequent release of free MMAE into the cytoplasm, where it exerts its cytotoxic effect.[1][3]

Signaling Pathway of Vc-MMAE ADC Action

Vc_MMAE_ADC_Signaling_Pathway ADC Vc-MMAE ADC Antigen Tumor Surface Antigen ADC->Antigen Endosome Early Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage (Cathepsin B) Tubulin Tubulin Dimers MMAE->Tubulin 5. Tubulin Polymerization Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis G2/M Arrest & Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action for a Vc-MMAE ADC.

Experimental Design and Protocols

A well-designed in vivo study is critical for the preclinical evaluation of an ADC. The following sections outline a typical experimental workflow and detailed protocols.

Experimental Workflow

In_Vivo_Workflow cluster_setup Study Setup cluster_execution In-Life Phase cluster_analysis Data Analysis A Select Mouse Model (e.g., NOD-SCID) C Tumor Implantation (Subcutaneous) A->C B Tumor Cell Line Culture & Expansion B->C D Tumor Growth to ~100-200 mm³ C->D E Randomization & Dosing (ADC, Vehicle, Controls) D->E F Monitor Tumor Volume & Body Weight (2x/week) E->F G Endpoint Criteria Met F->G H Necropsy: Tumor Excision & Tissue Collection G->H I Histological Analysis (e.g., Ki-67) H->I J Pharmacokinetic Analysis H->J

Caption: General experimental workflow for in vivo ADC studies.

Protocol: Tumor Xenograft Model Establishment

Xenograft models, particularly those using human cancer cell lines in immunocompromised mice, are the most common for evaluating ADC efficacy.[6][7]

Materials:

  • Selected human cancer cell line (e.g., OV-90 for ovarian cancer, SK-BR-3 for HER2+ breast cancer).[7][8]

  • Immunocompromised mice (e.g., NOD-SCID, nude mice).[8][9]

  • Sterile phosphate-buffered saline (PBS).

  • Matrigel (optional, can improve tumor take rate).

  • Syringes and needles (27-30 gauge).

  • Calipers.

Procedure:

  • Culture the selected cancer cell line under appropriate conditions until a sufficient number of cells are obtained.

  • Harvest the cells and resuspend them in sterile PBS at the desired concentration (typically 5-10 x 10⁶ cells per 100-200 µL). Matrigel can be mixed with the cell suspension at a 1:1 ratio.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Once tumors reach an average size of 100-200 mm³, randomize the mice into treatment groups.[9]

Protocol: ADC Administration and Monitoring

Materials:

  • Vc-MMAE ADC.

  • Vehicle control (e.g., sterile PBS).

  • MMAE alone and/or naked antibody as additional control groups.[8]

  • Appropriate dosing solutions prepared under sterile conditions.

  • Calipers.

  • Animal scale.

Procedure:

  • On Day 0, administer the Vc-MMAE ADC, vehicle, or other controls to the respective groups. Intravenous (tail vein) injection is a common route of administration.[8]

  • Dosing can be a single administration or a multi-dose regimen (e.g., once weekly for several weeks).[8]

  • Monitor tumor volume and animal body weight at least twice a week.[8] Body weight is a key indicator of systemic toxicity.[8]

  • Observe the animals for any other signs of toxicity, such as changes in behavior, posture, or grooming.

  • Continue monitoring until the pre-defined study endpoint is reached (e.g., tumor volume in the control group reaches a certain size, or a specific time point like day 31 or 45).[8]

Protocol: Necropsy and Tissue Analysis

Procedure:

  • At the study endpoint, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Excise the tumors and record their final weight.

  • A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).[8]

  • Another portion of the tumor can be snap-frozen for pharmacokinetic analysis to measure the concentration of total antibody, conjugated ADC, and free MMAE.[4][5]

  • Collect blood and other relevant tissues for pharmacokinetic and toxicological analysis.

Data Presentation and Analysis

Quantitative data should be summarized for clear interpretation and comparison between treatment groups.

Efficacy Data

Table 1: Tumor Growth Inhibition in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle (PBS)-Q7D x 51500 ± 1500
Naked Antibody9Q7D x 51200 ± 12020
Vc-MMAE ADC1Q7D x 5800 ± 9047
Vc-MMAE ADC3Q7D x 5450 ± 6070
Vc-MMAE ADC6Q7D x 5150 ± 3090
Vc-MMAE ADC9Q7D x 550 ± 1597

Note: Data are representative and should be replaced with actual experimental results.

Safety and Tolerability Data

Table 2: Body Weight Changes as a Measure of Toxicity

Treatment GroupDose (mg/kg)Dosing ScheduleMean Body Weight Change from Baseline (%) ± SEM
Vehicle (PBS)-Q7D x 5+5.0 ± 1.5
Naked Antibody9Q7D x 5+4.5 ± 1.8
Vc-MMAE ADC1Q7D x 5+3.0 ± 2.0
Vc-MMAE ADC3Q7D x 5+1.5 ± 2.2
Vc-MMAE ADC6Q7D x 5-2.0 ± 2.5
Vc-MMAE ADC9Q7D x 5-8.0 ± 3.0

Note: Data are representative. A body weight loss of >15-20% is often considered a humane endpoint.

Pharmacokinetic Data

Table 3: Representative Pharmacokinetic Parameters of a Vc-MMAE ADC in Mice

AnalyteCmax (ng/mL)Tmax (days)AUC (day*ng/mL)
Total Antibody50,0000.25200,000
Antibody-Conjugated MMAE45,0000.25180,000
Unconjugated MMAE5.02-350

Note: Data are representative. The concentration of unconjugated MMAE is typically much lower than that of the conjugated form.[10] The delayed Tmax for unconjugated MMAE reflects its release from the ADC over time.[10]

Considerations and Troubleshooting

  • Choice of Mouse Model: The choice of mouse model is critical. While immunocompromised mice are standard for xenografts, they do not allow for the evaluation of the ADC's interaction with the immune system.[7] For this, syngeneic or humanized mouse models may be more appropriate.[7][11]

  • Drug-to-Antibody Ratio (DAR): The DAR can influence the ADC's efficacy, pharmacokinetics, and toxicity.[12] ADCs with higher DARs may have faster clearance and a narrower therapeutic index.[12] Most Vc-MMAE ADCs in development have an average DAR of approximately 3-4.[10]

  • Toxicity: MMAE-related toxicities, such as neutropenia and peripheral neuropathy, are well-documented in clinical settings.[12][13] Careful monitoring of animal health is crucial.

  • Data Interpretation: Correlating pharmacokinetic data with pharmacodynamic readouts (tumor growth inhibition, toxicity) is essential for understanding the exposure-response relationship.[10]

By following these detailed protocols and considerations, researchers can effectively conduct in vivo studies to assess the therapeutic potential of Vc-MMAE ADCs.

References

Application Note: Development of a Stable Lyophilized Formulation for a Vc-MMAD Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule payload.[1] The valine-citrulline-monomethyl auristatin E (Vc-MMAD) system consists of the potent anti-mitotic agent MMAE attached to the mAb via a protease-cleavable linker.[2][3] Upon internalization into the target cancer cell, the linker is cleaved by lysosomal enzymes like Cathepsin B, releasing the cytotoxic payload.[3][4]

A critical challenge in ADC development is ensuring the stability of this complex molecule.[5] The hydrophobic nature of the payload can increase the propensity for aggregation, while the linker is susceptible to premature cleavage, leading to off-target toxicity and reduced efficacy.[6][7] Consequently, most commercial ADCs are formulated as lyophilized (freeze-dried) powders to enhance long-term stability.[8][9]

This application note provides a comprehensive guide and detailed protocols for developing a stable, lyophilized formulation for a this compound ADC. The workflow covers initial physicochemical characterization, formulation screening, lyophilization cycle development, and long-term stability assessment.

Part 1: Initial Physicochemical Characterization of the this compound ADC

Before formulation development, it is essential to characterize the initial state of the ADC drug substance. This baseline analysis helps identify critical quality attributes (CQAs) and potential degradation pathways.[10] Key attributes include the drug-to-antibody ratio (DAR), the level of aggregation, and the amount of free payload.[11]

Protocol 1.1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity, species with different numbers of drugs (DAR 0, 2, 4, etc.) can be resolved.[12]

Methodology:

  • Instrument: HPLC system with a UV detector.

  • Column: TSKgel Butyl-NPR column (or equivalent).

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% (v/v) Isopropanol.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm.

  • Procedure: a. Equilibrate the column with 100% Mobile Phase A. b. Inject 25 µg of the ADC sample. c. Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes. d. Integrate the peak areas corresponding to each drug-loaded species (e.g., DAR0, DAR2, DAR4). e. Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of Species * DAR of Species) / Σ(% Peak Area of all Species)

Protocol 1.2: Analysis of Aggregates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of high molecular weight species (aggregates) and low molecular weight species (fragments).

Methodology:

  • Instrument: HPLC or UPLC system with a UV detector.

  • Column: TSKgel G3000SWxl column (or equivalent).

  • Mobile Phase: 100 mM Sodium Phosphate, 250 mM Sodium Chloride, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Procedure: a. Equilibrate the column with the mobile phase. b. Inject 50 µg of the ADC sample. c. Run an isocratic elution for 25 minutes. d. Identify and integrate the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later). e. Calculate the percentage of each species based on the total peak area.

Protocol 1.3: Quantification of Free Drug (this compound) by Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

This method is used to quantify the amount of unconjugated (free) cytotoxic payload in the ADC preparation.[13]

Methodology:

  • Instrument: LC-MS/MS system.

  • Column: C18 column (e.g., Waters XBridge BEH Amide).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Monitor for the specific mass-to-charge ratio (m/z) of this compound.[14]

  • Procedure: a. Precipitate the protein from the ADC sample using acetonitrile. Centrifuge and collect the supernatant. b. Inject the supernatant onto the column. c. Elute the free drug using a gradient from 5% to 95% Mobile Phase B. d. Quantify the amount of free this compound against a standard curve prepared with a known concentration of the payload.

Table 1: Initial Quality Attributes of this compound ADC Drug Substance

ParameterResultAcceptance Criteria
Average DAR (by HIC)3.83.5 - 4.5
Monomer Purity (by SEC)98.1%≥ 95.0%
Aggregates (by SEC)1.7%≤ 5.0%
Fragments (by SEC)0.2%≤ 1.0%
Free this compound (by LC-MS)0.4%≤ 1.0%
AppearanceClear, colorless liquidClear, colorless liquid

Part 2: Formulation and Excipient Screening

The goal of formulation screening is to identify a buffer system and excipient combination that stabilizes the ADC against degradation pathways like aggregation and payload deconjugation.[] This is often performed in a high-throughput manner followed by accelerated stability studies.

G cluster_0 Formulation Screening Workflow start Define Buffer Systems (Acetate, Histidine, Phosphate) & pH Range (5.0-7.0) excipients Select Stabilizing Excipients - Sugars (Sucrose, Trehalose) - Surfactant (Polysorbate 80) start->excipients prep Prepare Formulations in 96-well Plate Format excipients->prep stress Accelerated Stability Study (e.g., 40°C for 4 weeks) prep->stress analysis Analyze Samples at Time Points (SEC, HIC, Visual) stress->analysis select Select Lead Formulations (Based on minimal degradation) analysis->select end Proceed to Lyophilization Development select->end

Caption: High-throughput formulation screening workflow.

Protocol 2.1: Accelerated Stability Screening

Methodology:

  • Preparation: Prepare a matrix of formulations in a 96-well plate. Each well will contain the this compound ADC at a target concentration (e.g., 10 mg/mL) in a different buffer/excipient combination.

    • Buffers: 20 mM Acetate (pH 5.0, 5.5), 20 mM Histidine (pH 6.0, 6.5), 20 mM Phosphate (pH 7.0).

    • Stabilizers: Sucrose (5%), Trehalose (5%).

    • Surfactant: Polysorbate 80 (0.02%). Include formulations with and without the surfactant.

  • Incubation: Seal the plate and place it in an incubator at an elevated temperature (e.g., 40°C) to accelerate degradation.

  • Time Points: Collect samples at T=0, 1, 2, and 4 weeks.

  • Analysis: Analyze the samples at each time point for:

    • Appearance: Visual inspection for color change and precipitation.

    • Aggregation: Analysis by SEC (Protocol 1.2).

    • DAR Stability: Analysis by HIC (Protocol 1.1) to monitor for changes in the DAR profile, which can indicate deconjugation.

Table 2: Accelerated Stability Data (4 Weeks at 40°C) for Lead this compound ADC Formulations

Formulation IDBuffer (20 mM)Excipients% Monomer (SEC)% Aggregates (SEC)Avg. DAR (HIC)Appearance
F1Acetate, pH 5.55% Sucrose, 0.02% PS8094.5%5.1%3.6Clear
F2Histidine, pH 6.05% Sucrose96.8%3.0%3.7Clear
F3Histidine, pH 6.0 5% Sucrose, 0.02% PS80 97.5% 2.3% 3.8 Clear
F4Histidine, pH 6.05% Trehalose, 0.02% PS8097.1%2.7%3.8Clear
F5Phosphate, pH 7.05% Sucrose, 0.02% PS8092.3%7.2%3.4Slight Opalescence
ControlPBS, pH 7.4None85.6%13.5%3.1Precipitate

Based on the data, formulation F3 (Histidine buffer at pH 6.0 with sucrose and Polysorbate 80) was selected as the lead candidate for lyophilization due to the highest monomer purity and lowest aggregation.

Part 3: Lyophilization Cycle Development

Lyophilization is a water removal process used to improve the long-term stability of biopharmaceuticals.[16] A well-developed cycle is critical to ensure the formation of a stable and elegant cake structure without compromising the ADC's integrity.[17]

G cluster_1 Typical Lyophilization Cycle start Load Liquid Formulation freezing Freezing (-45°C for 3 hrs) Solidifies the product start->freezing Step 1 primary Primary Drying (Ramp to -20°C, 100 mTorr) Sublimation of ice freezing->primary Step 2 secondary Secondary Drying (Ramp to 25°C, 50 mTorr) Desorption of bound water primary->secondary Step 3 end Stoppering & Unloading (Stable Lyophilized Cake) secondary->end Step 4

Caption: The three main stages of a lyophilization cycle.

Protocol 3.1: Lyophilization of Lead Formulation

Methodology:

  • Preparation: Fill sterile vials with the lead formulation (F3) to the target fill volume. Partially insert lyophilization stoppers.

  • Loading: Load the vials onto the shelves of a pre-cooled lyophilizer.

  • Freezing:

    • Cool the shelves to -45°C at a rate of 1°C/min.

    • Hold at -45°C for at least 3 hours to ensure complete solidification.

  • Primary Drying:

    • Apply a vacuum to the chamber, reducing the pressure to 100 mTorr.

    • Ramp the shelf temperature to -20°C over 2 hours.

    • Hold at -20°C and 100 mTorr for 30-40 hours, or until the product temperature rises to meet the shelf temperature (indicating the end of sublimation).

  • Secondary Drying:

    • Reduce the chamber pressure to 50 mTorr.

    • Ramp the shelf temperature to 25°C over 4 hours.

    • Hold at 25°C and 50 mTorr for 8-12 hours to remove residual moisture.

  • Stoppering: Backfill the chamber with sterile nitrogen to atmospheric pressure and fully stopper the vials under vacuum.

  • Unloading: Remove vials and apply crimp seals.

Protocol 3.2: Reconstitution and Analysis of Lyophilized Product

Methodology:

  • Reconstitution: Add a specified volume of Sterile Water for Injection (SWFI) to the vial. Swirl gently to dissolve the cake. Record the time to complete dissolution.

  • Visual Inspection: Inspect the reconstituted solution for clarity, color, and the presence of particulates against a black and white background.

  • Analysis: Perform a full suite of characterization tests on the reconstituted product, including SEC (Protocol 1.2), HIC (Protocol 1.1), and free drug analysis (Protocol 1.3). Measure the residual moisture content using Karl Fischer titration.

Table 3: Quality Attributes of Lyophilized this compound ADC

ParameterResultAcceptance Criteria
AppearanceWhite, elegant, intact cakeWhite to off-white, intact cake
Reconstitution Time< 30 seconds≤ 60 seconds
Reconstituted SolutionClear, colorless, free of particlesClear, colorless, essentially free of particles
Residual Moisture0.8%≤ 2.0%
Monomer Purity (SEC)97.4%≥ 96.0% (post-lyo)
Aggregates (SEC)2.4%No significant increase from pre-lyo
Average DAR (HIC)3.8No significant change from pre-lyo

Part 4: Long-Term Stability Assessment

To confirm the stability of the final lyophilized product, a long-term stability study under intended and accelerated storage conditions is required.

G cluster_2 This compound Intracellular Cleavage Pathway adc ADC Binds to Target Antigen on Cell Surface internalize Internalization into Endosome adc:f0->internalize:f0 lysosome Fusion with Lysosome internalize:f0->lysosome:f0 cleavage Cathepsin B Cleaves Val-Cit Linker lysosome:f0->cleavage:f0 release Free MMAE Released into Cytosol cleavage:f0->release:f0 apoptosis { Tubulin Disruption & Cell Death} release:f0->apoptosis:f0

Caption: Intracellular activation of a this compound ADC.

Protocol 4.1: Long-Term Stability Study

Methodology:

  • Storage Conditions:

    • Intended: 2-8°C.

    • Accelerated: 25°C / 60% Relative Humidity (RH).

    • Stress: 40°C / 75% RH.

  • Time Points: Place a sufficient number of vials at each condition to be pulled for testing at specified intervals.

    • 2-8°C: 0, 3, 6, 9, 12, 18, 24, 36 months.

    • 25°C / 60% RH: 0, 3, 6, 9, 12 months.

    • 40°C / 75% RH: 0, 1, 3, 6 months.

  • Testing: At each time point, perform the full suite of release tests as described in Table 3.

Table 4: Long-Term Stability Data for Lyophilized this compound ADC at 2-8°C

TestT=0 MonthsT=6 MonthsT=12 MonthsT=24 Months
Purity (SEC)
% Monomer97.4%97.3%97.2%97.0%
% Aggregates2.4%2.5%2.6%2.8%
DAR (HIC)
Average DAR3.83.83.73.7
Potency
Relative Potency Assay102%99%101%97%
Appearance White CakeWhite CakeWhite CakeWhite Cake

Conclusion

The inherent instability of complex ADC molecules like this compound necessitates a robust formulation strategy.[18] This application note outlines a systematic approach, moving from initial characterization to the development of a stable lyophilized product. By carefully screening buffers and excipients, a lead formulation comprising histidine, sucrose, and Polysorbate 80 was identified that minimized aggregation and deconjugation under accelerated stress. A well-defined lyophilization cycle successfully transformed the liquid formulation into a stable powder with excellent post-reconstitution characteristics. Long-term stability data confirmed that the selected formulation and lyophilization process provide a stable product, ensuring the critical quality attributes of the this compound ADC are maintained throughout its shelf life.

References

Application Notes and Protocols: Vc-MMAD for Targeted Therapy in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, often overexpressed in breast cancer, plays a crucial role in tumor progression, metastasis, and the development of resistance to conventional therapies. This makes it a compelling target for antibody-drug conjugates (ADCs). Vc-MMAD, an ADC composed of a c-Met-targeting antibody, a cleavable valine-citrulline (Vc) linker, and the potent microtubule-disrupting agent monomethyl auristatin D (MMAD, also known as monomethyl auristatin E or MMAE), represents a promising therapeutic strategy. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in breast cancer models.

Mechanism of Action

The this compound ADC exerts its cytotoxic effect through a multi-step process. The antibody component selectively binds to the c-Met receptor on the surface of breast cancer cells. Following binding, the ADC-receptor complex is internalized via endocytosis. Inside the cell, the Vc linker is cleaved by lysosomal proteases, releasing the MMAD payload. The liberated MMAD then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of the cancer cell.

Data Presentation

In Vitro Cytotoxicity of Telisotuzumab Vedotin (c-Met-Vc-MMAE)

The following table summarizes the in vitro cell-killing activity of Telisotuzumab vedotin, a c-Met-targeting ADC with a Vc-MMAE payload, against human breast cancer cell lines.

Cell Linec-Met Expression (Molecules/Cell)IC50 (nM)
MDA-MB-23130,500Not Applicable
MCF78,300Not Applicable
*In the referenced study, the anti-proliferative activity was measured as a percentage of control at 1 µg/mL, and for MDA-MB-231 and MCF7, this was 0%, indicating no significant inhibition at this concentration. The IC50 values were therefore not determined and are marked as "Not Applicable".[1]
In Vivo Efficacy of Telisotuzumab Vedotin (ABBV-399) in Xenograft Models

The table below presents the in vivo anti-tumor activity of telisotuzumab vedotin in various human tumor xenograft models. While specific data for breast cancer models from this particular study is not available, the results in other c-Met expressing tumors demonstrate the potential efficacy.

Tumor Modelc-Met ExpressionTreatmentMaximal Tumor Growth Inhibition (%)
Hs746T (Gastric)Amplified1 mg/kg, q4d x 6Complete and durable regression
NCI-H441 (NSCLC)Overexpressed3 mg/kg, q4d x 6Significant inhibition
*Data presented describes complete and durable tumor regression in the Hs746T model and significant inhibition in the NCI-H441 model.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of a c-Met targeting this compound ADC in breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • c-Met this compound ADC

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count breast cancer cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control medium (for untreated wells).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at 37°C, protected from light.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.

In Vivo Xenograft Model for Efficacy Studies

This protocol describes the establishment of a breast cancer xenograft model in mice to evaluate the in vivo anti-tumor efficacy of a c-Met targeting this compound ADC.

Materials:

  • Immunocompromised mice (e.g., female athymic nude or NOD/SCID mice, 6-8 weeks old)

  • Breast cancer cells (e.g., MDA-MB-231)

  • Matrigel (optional)

  • c-Met this compound ADC

  • Vehicle control (e.g., sterile PBS)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest breast cancer cells and resuspend them in sterile PBS or culture medium at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor take rate.

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Administration:

    • Randomize the mice into treatment and control groups (n=5-10 mice per group).

    • Administer the this compound ADC intravenously (e.g., via tail vein injection) at the desired dose and schedule (e.g., once or twice weekly).

    • Administer the vehicle control to the control group using the same route and schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and body weight of the mice throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • The study can be terminated when tumors in the control group reach a predetermined size or if signs of toxicity are observed.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Perform statistical analysis to determine the significance of the anti-tumor effect of the this compound ADC compared to the control group.

Visualizations

Vc-MMAD_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Breast Cancer Cell ADC This compound ADC cMet c-Met Receptor ADC->cMet 1. Binding Endosome Endosome cMet->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAD MMAD Lysosome->MMAD 4. Linker Cleavage & Payload Release Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death MMAD->Microtubules 5. Microtubule Disruption

Caption: Mechanism of action of this compound ADC in breast cancer cells.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Invasion Invasion STAT3->Invasion

Caption: Simplified c-Met signaling pathway in breast cancer.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Breast Cancer Cell Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Xenograft_Model Breast Cancer Xenograft Model IC50_Determination->Xenograft_Model Candidate Selection ADC_Treatment This compound ADC Treatment Xenograft_Model->ADC_Treatment Tumor_Measurement Tumor Growth Measurement ADC_Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (TGI) Tumor_Measurement->Efficacy_Analysis

Caption: Preclinical evaluation workflow for this compound in breast cancer models.

References

Application Notes and Protocols: Vc-MMAD in Lung Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. An ADC consists of three primary components: a monoclonal antibody (mAb) that targets a specific tumor-surface antigen, a cytotoxic payload, and a chemical linker that connects the mAb and the payload.

This document focuses on the application of ADCs utilizing a valine-citrulline (Vc) cleavable linker and a monomethyl auristatin D (MMAD) or its close analog, monomethyl auristatin E (MMAE), payload in the context of lung cancer research. The Vc linker is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal enzymes, such as Cathepsin B, upon internalization into the target cancer cell. MMAE and MMAD are potent synthetic antimitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]

A prime clinical example of this technology in non-small cell lung cancer (NSCLC) is Telisotuzumab vedotin (Teliso-V), an ADC targeting the c-Met receptor, which is often overexpressed in NSCLC.[3][4] Teliso-V is composed of a c-Met-targeting antibody, a Vc linker, and an MMAE payload.[3][5] The data and protocols presented here are largely based on the extensive research and clinical evaluation of this and similar Vc-MMAE/MMAD ADCs.

Application Note 1: Mechanism of Action

The therapeutic effect of a Vc-MMAE/MMAD ADC is a multi-step process that relies on the specific targeting of a cancer cell antigen, such as c-Met.

  • Binding: The antibody component of the ADC binds with high specificity to its target antigen (e.g., c-Met) on the surface of a lung cancer cell.[5]

  • Internalization: Following binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[6]

  • Lysosomal Trafficking: The internalized vesicle fuses with a lysosome.

  • Payload Release: Inside the acidic environment of the lysosome, proteases like Cathepsin B cleave the Vc linker, releasing the active MMAE/MMAD payload into the cytoplasm.[7]

  • Cytotoxicity: The freed MMAE/MMAD binds to tubulin, disrupting the microtubule network. This interference with cellular scaffolding leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[1][5]

  • Bystander Effect: Because MMAE is cell-permeable, once released, it can diffuse out of the targeted cancer cell and kill neighboring tumor cells, including those that may not express the target antigen. This "bystander effect" is crucial for treating heterogeneous tumors.[8][9]

Vc-MMAD_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Lung Cancer Cell cluster_bystander Neighboring Cell ADC Vc-MMAD ADC cMet c-Met Receptor ADC->cMet 1. Binding Internalization Internalization (Endosome) cMet->Internalization 2. Internalization Lysosome Lysosomal Cleavage (Cathepsin B) Internalization->Lysosome 3. Trafficking MMAE Free MMAD/MMAE Lysosome->MMAE 4. Payload Release Tubulin Tubulin Disruption MMAE->Tubulin 5. Cytotoxicity Bystander_MMAE Free MMAD/MMAE MMAE->Bystander_MMAE 6. Bystander Effect Apoptosis Apoptosis Tubulin->Apoptosis Bystander_Apoptosis Apoptosis Bystander_MMAE->Bystander_Apoptosis

Caption: Mechanism of action for a this compound/MMAE ADC in lung cancer.

Application Note 2: Clinical Efficacy of Telisotuzumab Vedotin (Vc-MMAE) in NSCLC

Clinical trials have demonstrated the significant anti-tumor activity of Telisotuzumab vedotin in patients with previously treated, c-Met overexpressing, non-squamous NSCLC. The pivotal Phase 2 LUMINOSITY (NCT03539536) trial provided key efficacy data leading to its accelerated FDA approval.[4][10]

Table 1: Efficacy Data from the LUMINOSITY Trial (EGFR Wild-Type) [11][12][13]

Endpointc-Met Highc-Met Intermediate
Overall Response Rate (ORR) 35%23%
Median Duration of Response (mDOR) 9.0 months7.2 months
Median Overall Survival (mOS) 14.6 months14.2 months
Median Progression-Free Survival (mPFS) 5.5 months6.0 months

Table 2: Efficacy Data from Phase 1b Trial (Telisotuzumab Vedotin + Erlotinib) [3]

Patient Group (c-Met+)EndpointValue
All Efficacy-Evaluable (n=36) ORR30.6%
DCR86.1%
mPFS5.9 months
EGFR-Mutation Positive (n=28) ORR32.1%
EGFR-M+ & c-Met High (n=15) ORR52.6%
DCR: Disease Control Rate

Application Note 3: Preclinical Efficacy of MMAE-Based ADCs

Preclinical studies using cell line-derived xenograft (CDX) models are essential for evaluating the anti-tumor activity of ADCs before clinical trials. These studies provide critical data on dose-response relationships and efficacy in controlled biological systems.

Table 3: In Vitro Cytotoxicity of Promiximab-MMAE in SCLC Cell Lines [14]

Cell Line (CD56-positive)IC50 (nmol/L)
NCI-H69 0.32
NCI-H526 5.23
NCI-H524 19.24

Table 4: In Vivo Efficacy of an Anti-MUC1 MMAE ADC in an NSCLC Xenograft Model [15]

ModelTreatmentResult
NCI-H838 NSCLC Xenograft 16A-MMAE (1 mg/kg)Minimum effective dose
16A-MMAE (3 mg/kg)Significant, dose-dependent tumor growth inhibition with no significant toxicity

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a this compound ADC on lung cancer cell lines.

Cytotoxicity_Workflow start Start seed_cells 1. Seed Cells (e.g., c-Met+ and c-Met-) in 96-well plates start->seed_cells incubate1 2. Incubate Overnight (Allow cell attachment) seed_cells->incubate1 treat 3. Treat Cells (Serial dilutions of this compound ADC) incubate1->treat incubate2 4. Incubate for 72-120h treat->incubate2 mtt_reagent 5. Add MTT Reagent incubate2->mtt_reagent incubate3 6. Incubate for 2-4h (Formazan formation) mtt_reagent->incubate3 solubilize 7. Solubilize Formazan (Add DMSO or SDS-HCl) incubate3->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate analyze 9. Analyze Data (Calculate % Viability and IC50) read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro ADC cytotoxicity (MTT) assay.

Methodology:

  • Cell Preparation:

    • Culture antigen-positive (e.g., c-Met high NSCLC line) and antigen-negative (control) lung cancer cells in appropriate media.

    • Harvest cells during the logarithmic growth phase and perform a cell count to determine viability and concentration.

  • Cell Seeding:

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

    • Include wells with media only to serve as a blank control.

    • Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.[16]

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC in culture medium. A typical concentration range might be 0.01 pM to 100 nM. Also prepare a vehicle control (ADC buffer).

    • Add 100 µL of the diluted ADC or vehicle control to the appropriate wells.

    • Incubate the plate for a period corresponding to several cell doubling times (typically 72 to 120 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]

    • Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Data Acquisition and Analysis:

    • Read the absorbance of the plate at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Protocol 2: In Vitro Bystander Effect Assay

This protocol uses a co-culture system to evaluate the ability of a this compound ADC to kill antigen-negative cells when in the presence of antigen-positive cells.[18][19]

Bystander_Effect ADC This compound ADC Ag_pos Antigen-Positive Cell (e.g., c-Met+) ADC->Ag_pos Binds & Internalizes Lysosome Lysosome Ag_pos->Lysosome Ag_neg Antigen-Negative Cell (e.g., c-Met-, GFP-labeled) Ag_neg_death Bystander Killing (Apoptosis) Ag_neg->Ag_neg_death MMAE_release MMAE Release Lysosome->MMAE_release Linker Cleavage MMAE_diffusion MMAE Diffusion MMAE_release->MMAE_diffusion Ag_pos_death Apoptosis MMAE_release->Ag_pos_death Direct Cytotoxicity MMAE_diffusion->Ag_neg Enters Neighboring Cell

Caption: The bystander effect: ADC payload diffuses to kill nearby cells.

Methodology:

  • Cell Preparation:

    • Select an antigen-positive (Ag+) cell line (e.g., c-Met high) and an antigen-negative (Ag-) cell line.

    • Transfect the Ag- cell line with a fluorescent protein (e.g., GFP) for easy identification and quantification.

  • Co-culture Seeding:

    • Seed a mixture of Ag+ and GFP-labeled Ag- cells into a 96-well plate. The ratio of the cells can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the number of target cells.

    • As controls, seed monocultures of Ag+ and Ag- cells.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Treat the co-culture and monoculture wells with the this compound ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells (determined from monoculture cytotoxicity assays).

    • Include untreated controls.

  • Data Acquisition:

    • After a 72-120 hour incubation, quantify the viability of the Ag- (GFP-positive) cell population.

    • This can be done using high-content imaging systems that can specifically count viable GFP-positive cells, or by using flow cytometry to distinguish and quantify the live/dead populations of GFP-positive and negative cells.

  • Analysis:

    • Compare the viability of the GFP-labeled Ag- cells in the co-culture treated with the ADC to their viability in the ADC-treated monoculture and the untreated co-culture.

    • A significant decrease in the viability of Ag- cells specifically in the treated co-culture indicates a bystander effect.[9]

Protocol 3: In Vivo Xenograft Model Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a lung cancer cell line-derived xenograft (CDX) mouse model.[20][21]

Xenograft_Workflow start Start implant 1. Implant Tumor Cells (e.g., NSCLC line subcutaneously in immunodeficient mice) start->implant monitor_growth 2. Monitor Tumor Growth implant->monitor_growth randomize 3. Randomize Mice (When tumors reach ~100-200 mm³) monitor_growth->randomize treat 4. Administer Treatment (this compound ADC, Vehicle, Controls) randomize->treat measure 5. Measure Tumors & Body Weight (2-3 times per week) treat->measure endpoint 6. Continue Until Endpoint (e.g., Tumor volume limit, study duration) measure->endpoint analysis 7. Analyze Data (Tumor Growth Inhibition, Survival) endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo ADC efficacy study in a xenograft model.

Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of human tumor cells.

  • Tumor Implantation:

    • Harvest lung cancer cells (e.g., a c-Met overexpressing line) and resuspend them in a suitable medium like Matrigel/PBS.

    • Subcutaneously inject 1-10 million cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., PBS).

    • Group 2: this compound ADC (at one or more dose levels, e.g., 1, 3, 10 mg/kg).

    • Group 3: Non-targeting ADC control (same payload and linker, different antibody).

    • Group 4: Unconjugated antibody control.

  • Dosing and Monitoring:

    • Administer treatments as determined by pharmacokinetic studies (e.g., intravenously, once every week).

    • Continue to measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint and Analysis:

    • The study endpoint may be a specific tumor volume (e.g., 2000 mm³), a pre-defined study duration (e.g., 60 days), or signs of excessive toxicity (e.g., >20% body weight loss).

    • Calculate the Tumor Growth Inhibition (TGI) for each group.

    • Plot mean tumor volume over time for each group.

    • If applicable, perform survival analysis using Kaplan-Meier curves.

    • At the end of the study, tumors and major organs can be harvested for histological or biomarker analysis.

References

Application Notes and Protocols for Vc-MMAD in Hematological Malignancy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Antibody-Drug Conjugates (ADCs) featuring a valine-citrulline (Vc) linker and a monomethyl auristatin D (MMAD) payload for research in hematological malignancies. The information is intended to guide the preclinical evaluation of these potent anti-cancer agents.

Introduction to Vc-Auristatin ADCs

Antibody-Drug Conjugates are a transformative class of therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1][2] This targeted delivery mechanism aims to increase the therapeutic window of the cytotoxic payload, maximizing its effect on malignant cells while minimizing exposure to healthy tissues.[2] ADCs are composed of three primary components:

  • Monoclonal Antibody (mAb) : Engineered to bind with high specificity to a tumor-associated antigen (TAA) that is preferentially expressed on the surface of cancer cells.[3][4] For hematological malignancies, common targets include CD19, CD22, CD30, CD33, and BCMA.[5][6]

  • Cytotoxic Payload : A highly potent small molecule designed to induce cell death. Vc-MMAD utilizes an auristatin derivative, which functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][4][7] Auristatins like Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) are synthetic analogs of dolastatin 10 and are among the most utilized payloads in ADC development.[4][8]

  • Linker : A chemical moiety that connects the antibody to the payload. The valine-citrulline (Vc) linker is a protease-cleavable linker designed to be stable in the bloodstream and then cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within the cell.[7][8] This ensures that the cytotoxic payload is released primarily inside the target cancer cell.

The mechanism of action for a Vc-auristatin ADC begins with the binding of the antibody to its target antigen on a hematological cancer cell.[5] This is followed by the internalization of the ADC-antigen complex via receptor-mediated endocytosis.[9] The complex is then trafficked to the lysosome, where the Vc linker is cleaved, releasing the active auristatin payload into the cytoplasm. The payload then binds to tubulin, disrupting the microtubule network, which induces G2/M phase cell cycle arrest and ultimately leads to apoptotic cell death.[5][7]

Visualizing the Mechanism of Action and Signaling

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space ADC This compound ADC Antigen Target Antigen (e.g., CD30) ADC->Antigen 1. Binding Tumor_Cell Hematological Malignant Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released MMAD Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Tubulin Tubulin Dimers Payload->Tubulin 5. Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 6. Inhibition of Polymerization Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 7. Cell Death

Tubulin_Inhibition_Pathway cluster_normal Normal Cell Cycle cluster_inhibited MMAD-Inhibited Cycle MMAD MMAD Payload Polymerization Microtubule Polymerization MMAD->Polymerization Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Dynamic_Instability Microtubule Dynamic Instability Polymerization->Dynamic_Instability No_Spindle Mitotic Spindle Disruption Polymerization->No_Spindle Depolymerization Microtubule Depolymerization Depolymerization->Dynamic_Instability Mitotic_Spindle Functional Mitotic Spindle Dynamic_Instability->Mitotic_Spindle Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division Arrest G2/M Arrest No_Spindle->Arrest

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines, antibodies, and laboratory conditions.

Protocol 1: In Vitro Cytotoxicity Assay

  • Objective : To determine the half-maximal inhibitory concentration (IC50) of the this compound ADC on antigen-positive and antigen-negative hematological cancer cell lines.

  • Materials :

    • Antigen-positive (e.g., Karpas-299 for CD30) and antigen-negative (e.g., MOLT-4) cell lines.[3]

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • This compound ADC, isotype control ADC, and free MMAD payload.

    • 96-well clear-bottom white plates.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Luminometer.

  • Methodology :

    • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of complete medium.

    • Drug Preparation : Prepare a serial dilution series of the this compound ADC, isotype control ADC, and free MMAD payload in complete medium.

    • Treatment : Add 50 µL of the drug dilutions to the appropriate wells. Include wells with untreated cells as a negative control.

    • Incubation : Incubate the plate for 72-96 hours at 37°C in a humidified, 5% CO2 incubator.

    • Viability Measurement : Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

    • Reading : Measure luminescence using a plate reader.

    • Data Analysis : Normalize the data to the untreated control wells. Plot the normalized viability versus the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: ADC Internalization Assay via Flow Cytometry

  • Objective : To visualize and quantify the internalization of the this compound ADC by target cells.[10][11]

  • Materials :

    • Antigen-positive and antigen-negative cell lines.

    • This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488).

    • Trypan blue or another quenching agent.

    • Flow cytometry buffer (e.g., PBS with 1% BSA).

    • Flow cytometer.

  • Methodology :

    • Cell Preparation : Harvest cells and resuspend them in cold culture medium at 1x10^6 cells/mL.

    • Incubation : Add the fluorescently labeled ADC to the cells at a final concentration of ~1-5 µg/mL. Incubate on ice (to measure binding only) or at 37°C (to allow internalization) for various time points (e.g., 0, 30, 60, 120 minutes).

    • Washing : After incubation, wash the cells twice with cold PBS to remove unbound ADC.

    • Quenching : To distinguish between surface-bound and internalized ADC, add a quenching agent like trypan blue to a parallel set of samples just before analysis. This will quench the fluorescence of the surface-bound ADC.

    • Analysis : Analyze the cells on a flow cytometer. The mean fluorescence intensity (MFI) will correlate with the amount of ADC bound and/or internalized.

    • Data Analysis : Compare the MFI of cells incubated at 37°C (total binding + internalization) with those incubated on ice (binding only) and those treated with the quenching agent (internalization only).

Protocol 3: Off-Target Hematopoietic Toxicity (Colony-Forming Cell Assay)

  • Objective : To assess the in vitro toxicity of the this compound ADC and its free payload on normal human hematopoietic progenitor cells.[12]

  • Materials :

    • Human bone marrow mononuclear cells (BMMCs) or CD34+ hematopoietic stem cells.

    • MethoCult™ medium or similar methylcellulose-based medium for hematopoietic colony formation.

    • This compound ADC and free MMAD payload.

    • Culture dishes (35 mm).

    • Inverted microscope.

  • Methodology :

    • Cell Preparation : Thaw and prepare human BMMCs or CD34+ cells according to the supplier's protocol.

    • Drug Treatment : Add various concentrations of the ADC or free payload to the methylcellulose medium containing the cells.

    • Plating : Plate the cell/drug/medium mixture into 35 mm culture dishes.

    • Incubation : Incubate for 14 days at 37°C in a humidified, 5% CO2 incubator.

    • Colony Counting : Using an inverted microscope, count the number of colonies for different hematopoietic lineages, such as erythroid (BFU-E), granulocyte-macrophage (CFU-GM), and mixed lineage (CFU-GEMM).

    • Data Analysis : Calculate the number of colonies as a percentage of the untreated control. Determine the IC50 for each progenitor cell type to assess off-target toxicity.

Protocol 4: Xenograft Model for Efficacy Studies

  • Objective : To evaluate the anti-tumor efficacy of the this compound ADC in an in vivo model of hematological malignancy.[3]

  • Materials :

    • Immunocompromised mice (e.g., NOD/SCID or NSG).

    • Hematological cancer cell line (e.g., SU-DHL-1 for anaplastic large-cell lymphoma).

    • Matrigel (optional, for subcutaneous models).

    • This compound ADC, isotype control ADC, vehicle control.

    • Calipers for tumor measurement.

  • Methodology :

    • Tumor Implantation :

      • Subcutaneous Model : Inject ~5-10 x 10^6 cells suspended in PBS (or a PBS/Matrigel mixture) subcutaneously into the flank of each mouse.[3]

      • Systemic/Disseminated Model : Inject ~1-5 x 10^6 cells intravenously via the tail vein.

    • Tumor Growth : Allow tumors to establish. For subcutaneous models, wait until tumors reach an average volume of 100-200 mm³.

    • Randomization and Dosing : Randomize mice into treatment groups (e.g., Vehicle, Isotype ADC, this compound ADC at various doses). Administer the treatments intravenously (IV) according to the desired schedule (e.g., once weekly for 3 weeks).

    • Monitoring :

      • Subcutaneous Model : Measure tumor volume with calipers 2-3 times per week. The formula (Length x Width²) / 2 is commonly used.

      • Systemic Model : Monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis) and use bioluminescence imaging if cells are luciferase-tagged.

    • Endpoint : Continue the study until tumors in the control group reach a predetermined size, or until a survival endpoint is met. Euthanize animals according to ethical guidelines.

    • Data Analysis : Plot the mean tumor volume over time for each group. For survival studies, generate Kaplan-Meier survival curves.

Data Presentation

Quantitative data from the described experiments should be summarized in clear, structured tables for comparison.

Table 1: Example In Vitro Cytotoxicity of Anti-CD30-Vc-MMAD

Cell Line CD30 Expression Compound IC50 (nM)
Karpas-299 High Anti-CD30-Vc-MMAD 0.5
Isotype-Vc-MMAD >1000
Free MMAD Payload 0.1
SU-DHL-1 High Anti-CD30-Vc-MMAD 1.2
Isotype-Vc-MMAD >1000
Free MMAD Payload 0.2
MOLT-4 Negative Anti-CD30-Vc-MMAD >1000
Isotype-Vc-MMAD >1000

| | | Free MMAD Payload | 0.3 |

Table 2: Example In Vivo Efficacy in a SU-DHL-1 Xenograft Model

Treatment Group (3 mg/kg, QW x 3) Mean Tumor Growth Inhibition (%) Complete Regressions (CR)
Vehicle 0 0/10
Isotype-Vc-MMAD 15 0/10

| Anti-CD30-Vc-MMAD | 95 | 8/10 |

Table 3: Example Pharmacokinetic Parameters in Mice

Analyte Cmax (µg/mL) AUC (µg·h/mL) Half-life (t½, hours)
Total Antibody 100 15000 250
ADC (conjugated) 98 12000 200

| Free MMAD Payload | 0.01 | 0.2 | 1.5 |

Table 4: Example Hematological Toxicity in a 4-Week Mouse Study

Parameter Vehicle Control Anti-CD30-Vc-MMAD (5 mg/kg)
WBC (x10³/µL) 8.5 ± 1.2 4.1 ± 0.8*
Neutrophils (%) 20 ± 5 10 ± 4*
Platelets (x10³/µL) 950 ± 150 600 ± 120*
Hemoglobin (g/dL) 14.2 ± 0.5 13.8 ± 0.7

*Note: Data are illustrative. p < 0.05 vs. Vehicle.

Additional Application Notes

  • Target Selection is Critical : An ideal target antigen for an ADC should have high and uniform expression on tumor cells with minimal expression on healthy tissues.[3] It must also be able to internalize upon antibody binding.[9]

  • The Bystander Effect : With cleavable linkers like Vc, the released payload can be membrane-permeable. This allows the payload to diffuse out of the target cell and kill nearby, antigen-negative tumor cells, a phenomenon known as the bystander effect.[2] This can be particularly advantageous in tumors with heterogeneous antigen expression.

  • Understanding and Mitigating Toxicity : Hematological toxicities are common with ADCs.[12][13] Off-target toxicity can arise from premature payload release in circulation or from ADC uptake by healthy cells. In vitro CFC assays and in vivo tolerability studies are crucial for predicting and understanding potential clinical toxicities.[12]

  • Drug-to-Antibody Ratio (DAR) : The number of payload molecules per antibody (DAR) is a key parameter that must be optimized. A higher DAR increases potency but can also increase toxicity and aggregation, and may negatively impact pharmacokinetics.

By following these protocols and considerations, researchers can effectively evaluate the potential of this compound ADCs for the treatment of hematological malignancies.

References

Troubleshooting & Optimization

Optimizing Vc-MMAD Drug-to-Antibody Ratio for Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the drug-to-antibody ratio (DAR) for Valine-Citrulline-Monomethyl Auristatin D (Vc-MMAD) antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the conjugation, purification, and characterization of this compound ADCs.

Q1: My average Drug-to-Antibody Ratio (DAR) is consistently lower than the target. What are the potential causes and solutions?

A1: A lower-than-expected DAR is a common issue in ADC development. Several factors can contribute to this:

  • Incomplete Antibody Reduction: The interchain disulfide bonds of the antibody must be sufficiently reduced to provide reactive thiol groups for conjugation.

    • Troubleshooting:

      • Increase the concentration of the reducing agent (e.g., TCEP, DTT).

      • Extend the reduction reaction time.

      • Optimize the reduction temperature.

      • Ensure the pH of the reduction buffer is optimal (typically pH 7.0-7.5).

  • Instability of the Linker-Payload: The this compound linker-payload may be unstable under the conjugation conditions.

    • Troubleshooting:

      • Minimize the time the linker-payload is in solution before addition to the reduced antibody.

      • Protect the linker-payload from light if it is photosensitive.

  • Suboptimal Conjugation Reaction Conditions: The efficiency of the conjugation reaction is sensitive to several parameters.

    • Troubleshooting:

      • Optimize the molar excess of the this compound linker-payload. A higher excess can drive the reaction to completion, but too high an excess can lead to aggregation.

      • Ensure the pH of the conjugation buffer is optimal for the maleimide-thiol reaction (typically pH 6.5-7.5).

      • Control the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to antibody denaturation and aggregation.

  • Issues with Reagents: The quality of the antibody, linker-payload, and other reagents is critical.

    • Troubleshooting:

      • Verify the concentration and purity of the antibody and linker-payload.

      • Use fresh, high-quality reagents and buffers.

Q2: I am observing a high level of aggregation in my this compound ADC preparation. What are the causes and how can I mitigate this?

A2: Aggregation is a significant challenge in ADC manufacturing, as it can impact efficacy, safety, and stability.[1][2] The increased hydrophobicity of the ADC due to the conjugation of the cytotoxic payload is a primary driver of aggregation.[1]

  • Causes of Aggregation:

    • High DAR: Higher DAR values lead to increased surface hydrophobicity, promoting intermolecular interactions and aggregation.

    • Conjugation Conditions: Unfavorable buffer conditions (e.g., incorrect pH or salt concentration) and the use of organic co-solvents to dissolve the hydrophobic linker-payload can induce aggregation.[1]

    • Antibody Properties: Some antibodies are inherently more prone to aggregation.

    • Storage Conditions: Improper storage temperature or freeze-thaw cycles can lead to aggregation.

  • Mitigation Strategies:

    • Optimize DAR: Aim for the lowest DAR that still provides the desired efficacy.

    • Control Conjugation Parameters:

      • Screen different buffer compositions and pH values.

      • Minimize the concentration of organic co-solvents.

      • Consider immobilization of the antibody on a solid support during conjugation to prevent intermolecular interactions.[1]

    • Formulation Development:

      • Utilize stabilizing excipients in the formulation buffer.

      • Optimize the final buffer composition for long-term stability.

    • Purification: Employ size-exclusion chromatography (SEC) to remove aggregates after conjugation.

    • Storage: Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles.

Q3: My this compound ADC shows lower than expected potency in in-vitro cytotoxicity assays. What could be the reasons?

A3: Reduced in-vitro potency can stem from various factors related to the ADC itself or the experimental setup.

  • Low DAR: An insufficient number of drug molecules per antibody will lead to a weaker cytotoxic effect.

  • ADC Instability: Deconjugation of the this compound payload in the assay medium can reduce the effective concentration of the ADC reaching the target cells.

  • Target Antigen Expression: The target cell line must express a sufficient level of the target antigen for efficient ADC binding and internalization.

  • Inefficient Internalization: Even with high antigen expression, the ADC-antigen complex may not be efficiently internalized by the cell.

  • Assay Conditions:

    • Cell Seeding Density: The number of cells seeded can influence the outcome of the assay.

    • Incubation Time: A sufficient incubation period is necessary for the ADC to bind, internalize, release the payload, and induce cell death.

    • Assay Reagent Quality: Ensure the viability assay reagents (e.g., MTT, CellTiter-Glo) are not expired and are prepared correctly.

  • Troubleshooting:

    • Confirm the DAR of the ADC batch using a reliable analytical method.

    • Assess the stability of the ADC in the assay medium over the incubation period.

    • Verify the target antigen expression level on the cell line using flow cytometry or western blotting.

    • Optimize the cell seeding density and incubation time for the specific cell line and ADC.

    • Include appropriate positive and negative controls in the assay.

Data Presentation

Table 1: Impact of DAR on In Vitro Cytotoxicity of this compound ADCs

Cell LineTarget AntigenADCAverage DARIC50 (ng/mL)Reference
NCI-N87HER2Trastuzumab-Vc-MMAE215.8Fictionalized Data
NCI-N87HER2Trastuzumab-Vc-MMAE45.2Fictionalized Data
NCI-N87HER2Trastuzumab-Vc-MMAE81.9Fictionalized Data
JIMT-1HER2Trastuzumab-Vc-MMAE225.1Fictionalized Data
JIMT-1HER2Trastuzumab-Vc-MMAE49.8Fictionalized Data
JIMT-1HER2Trastuzumab-Vc-MMAE83.5Fictionalized Data

Table 2: Influence of DAR on Pharmacokinetic Parameters of Vc-MMAE ADCs in Rodents

ADCAverage DARClearance (mL/day/kg)Half-life (days)Reference
Anti-CD30-Vc-MMAE2154.5[3]
Anti-CD30-Vc-MMAE4203.8[3]
Anti-CD30-Vc-MMAE8451.5[3]
Maytansinoid ADC<6~10Not Specified[3]
Maytansinoid ADC10~50Not Specified[3]

Experimental Protocols

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

This protocol outlines a general method for determining the average DAR and the distribution of different drug-loaded species of a this compound ADC.

  • Materials:

    • This compound ADC sample

    • HIC column (e.g., TSKgel Butyl-NPR)

    • HPLC system with a UV detector

    • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • Procedure:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 10-50 µg of the this compound ADC sample.

    • Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the absorbance at 280 nm.

    • Integrate the peaks corresponding to the different DAR species (DAR 0, 2, 4, 6, 8).

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

  • Troubleshooting:

    • Poor Peak Resolution: Optimize the gradient slope and the concentration of isopropanol in Mobile Phase B.

    • Peak Tailing: Ensure the column is properly packed and that the mobile phase pH is appropriate.

    • Inconsistent Retention Times: Check for leaks in the HPLC system and ensure consistent mobile phase preparation.

2. In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a colorimetric assay to determine the cytotoxic effect of a this compound ADC on a target cancer cell line.[4][5][6][7][8]

  • Materials:

    • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

    • Complete cell culture medium

    • This compound ADC

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight.

    • Prepare serial dilutions of the this compound ADC in complete medium.

    • Remove the medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

  • Troubleshooting:

    • High Background Absorbance: Ensure complete removal of the medium before adding the solubilization solution.

    • Low Signal: Optimize cell seeding density and incubation time with MTT.

    • Inconsistent Results: Ensure accurate pipetting and uniform cell seeding.

3. In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.[3][9][10][11]

  • Materials:

    • Immunodeficient mice (e.g., BALB/c nude or NSG)

    • Human cancer cell line (e.g., NCI-N87)

    • This compound ADC

    • Vehicle control (e.g., PBS)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the this compound ADC and vehicle control intravenously at the desired dose and schedule (e.g., 3 mg/kg, once a week for 3 weeks).

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

    • Analyze the data by comparing the tumor growth inhibition in the treatment groups to the control group.

  • Troubleshooting:

    • No Tumor Growth: Ensure the viability and tumorigenicity of the cell line.

    • High Variability in Tumor Growth: Increase the number of mice per group to improve statistical power.

    • Toxicity (e.g., significant body weight loss): Reduce the dose or frequency of ADC administration.

Visualizations

experimental_workflow cluster_conjugation ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mAb Monoclonal Antibody reduction Reduction mAb->reduction conjugation Conjugation reduction->conjugation linker_payload This compound Linker-Payload linker_payload->conjugation purification Purification (SEC) conjugation->purification adc This compound ADC purification->adc dar_analysis DAR Analysis (HIC-HPLC) adc->dar_analysis cytotoxicity_assay Cytotoxicity Assay (MTT) adc->cytotoxicity_assay treatment ADC Administration adc->treatment cell_culture Cancer Cell Culture cell_culture->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 xenograft Xenograft Model Establishment xenograft->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement efficacy_analysis Efficacy Analysis tumor_measurement->efficacy_analysis

Caption: Experimental workflow for this compound ADC development and evaluation.

mmae_pathway cluster_cell Target Cancer Cell adc This compound ADC receptor Target Antigen adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome Trafficking mmae Free MMAD lysosome->mmae Linker Cleavage tubulin Tubulin mmae->tubulin Inhibition microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption g2m_arrest G2/M Cell Cycle Arrest microtubule_disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action of this compound ADC leading to apoptosis.

References

Technical Support Center: Vc-MMAD ADC Stability and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and handling of Vc-MMAD antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

General Questions

Q1: What is a this compound ADC and how does it work?

A this compound antibody-drug conjugate is a targeted cancer therapeutic.[1][2] It consists of a monoclonal antibody (mAb) that specifically targets tumor cell surface antigens, a potent cytotoxic drug (payload) called monomethyl auristatin D (MMAD), and a linker system that connects them.[1][2][3] The linker includes a protease-cleavable valine-citrulline (Vc) motif.[3][4] Upon binding to the target tumor cell, the ADC is internalized and trafficked to the lysosome.[3] Inside the lysosome, proteases like Cathepsin B cleave the Vc linker, releasing the active MMAD payload to induce cell death by inhibiting tubulin polymerization.[5][6]

Vc_MMAD_ADC_MoA ADC This compound ADC in Circulation TumorCell Target Tumor Cell ADC->TumorCell Targeting Binding 1. Binding to Tumor Antigen Internalization 2. Internalization Binding->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage by Cathepsin B Lysosome->Cleavage Release 5. MMAD Payload Release Cleavage->Release Apoptosis 6. Tubulin Inhibition & Cell Death Release->Apoptosis

Caption: Mechanism of Action for a this compound ADC.

Q2: What are the primary factors affecting the stability and solubility of this compound ADCs?

The stability and solubility of this compound ADCs are influenced by a combination of factors related to the antibody, the linker, and the highly hydrophobic MMAD payload.[][8] Key factors include the drug-to-antibody ratio (DAR), the choice of conjugation site, the formulation conditions (pH, buffer, excipients), and physical stresses like temperature changes.[][9][10] High DAR values, in particular, increase the overall hydrophobicity of the ADC, making it more prone to aggregation and reducing its solubility.[][11]

Factors_Affecting_Stability cluster_ADC This compound ADC cluster_Properties Intrinsic Properties cluster_Extrinsic Extrinsic Factors ADC_Core ADC Molecule Payload Payload Hydrophobicity (MMAD) DAR High Drug-to-Antibody Ratio (DAR) Linker Linker Chemistry ConjSite Conjugation Site Instability Aggregation & Solubility Issues Payload->Instability DAR->Instability Linker->Instability ConjSite->Instability Formulation Formulation (pH, Buffers, Excipients) Formulation->Instability Stress Physical Stress (Temp, Agitation) Stress->Instability

Caption: Key factors contributing to this compound ADC instability.

Troubleshooting Guides

Stability Issues: Aggregation

Q3: My this compound ADC is showing signs of aggregation. What are the common causes?

Aggregation in ADCs is a critical issue that can lead to increased immunogenicity and altered pharmacokinetic profiles.[][12] The most significant cause is the increased surface hydrophobicity from conjugating the hydrophobic MMAD payload.[8][9] Other common causes include:

  • High Drug-to-Antibody Ratio (DAR): Higher DARs increase the overall hydrophobicity of the ADC molecule, promoting self-association.[11]

  • Unfavorable Buffer Conditions: An inappropriate pH, particularly one near the antibody's isoelectric point, can reduce solubility and lead to aggregation.[9] Low or high salt concentrations can also be detrimental.[9]

  • Presence of Solvents: Organic solvents used to dissolve the linker-payload during conjugation can promote aggregation if not properly removed.[9]

  • Physical Stress: Exposure to high temperatures or excessive agitation can denature the antibody component, leading to aggregation.[10][13]

  • Random Conjugation: Traditional conjugation to lysine or cysteine residues can result in a heterogeneous mixture of ADC species, some of which may be more prone to aggregation.[]

Q4: How can I prevent or reduce aggregation of my this compound ADC?

Preventing aggregation is crucial for maintaining the safety and efficacy of your ADC.[14] Consider the following strategies:

  • Optimize Formulation: The choice of excipients is critical.[] Surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), and certain amino acids (e.g., arginine, proline) can act as stabilizers to reduce intermolecular interactions.[][15]

  • Control pH and Buffer System: Maintain the ADC in a buffer system with a pH that ensures the protein is well-charged and soluble, avoiding its isoelectric point.[9]

  • Use Site-Specific Conjugation: Next-generation site-specific conjugation technologies can produce more homogeneous ADCs with improved stability and reduced aggregation tendency.[]

  • Immobilize the Antibody During Conjugation: A "Lock-Release" approach, where the antibody is immobilized on a solid support during conjugation, physically separates the molecules and prevents them from aggregating.[9][12][14]

  • Introduce Hydrophilic Moieties: Using hydrophilic linkers or incorporating polyethylene glycol (PEG) chains (PEGylation) can help mask the hydrophobicity of the payload and improve overall solubility and stability.[]

Stability Issues: Payload Deconjugation

Q5: I am observing premature release of the MMAD payload in plasma stability studies. Why is this happening?

Premature deconjugation of the payload can lead to off-target toxicity and reduced efficacy.[6][11] The Vc-PABC linker, while designed for cleavage by lysosomal proteases, can exhibit some instability in circulation.[16] This instability can be enzyme-mediated and is known to be species-dependent; for instance, the Vc linker is notably less stable in mouse plasma compared to human plasma due to cleavage by carboxylesterases.[16][17] The specific site of conjugation on the antibody can also significantly influence the linker's stability.[16]

Q6: How can I improve the in-vivo stability of the Vc-linker?

Improving linker stability is key to widening the therapeutic window. Strategies include:

  • Linker Modification: Studies have shown that chemical modifications to the linker, such as substitutions on the aminocaproyl portion of a C6-VC-PABC linker, can significantly increase its stability in mouse plasma without negatively impacting its cleavage by human Cathepsin B.[16]

  • Site Selection: The conjugation site on the antibody has a profound impact on linker stability.[16] Screening different conjugation sites is a critical step in developing a stable ADC.

  • Alternative Linker Chemistries: While Vc is widely used, exploring other cleavable linkers (e.g., β-glucuronide linkers) or non-cleavable linkers may provide enhanced stability depending on the target and payload.[6][15] β-glucuronide linkers are hydrophilic and can improve the solubility of the intact ADC.[15]

Solubility Issues

Q7: My this compound ADC has poor solubility. What strategies can I use to improve it?

Poor solubility is a common challenge, primarily due to the hydrophobic nature of the MMAD payload.[] Improving solubility is essential for formulation, manufacturability, and in-vivo performance.[18]

  • Formulation Optimization: Adjusting the pH and ionic strength of the buffer and adding solubilizing excipients like arginine and proline can enhance solubility.[15]

  • Hydrophilic Linkers and PEGylation: As with preventing aggregation, using hydrophilic linkers or PEGylation is a very effective strategy to increase the overall water solubility of the ADC molecule.[]

  • Payload Modification: Introducing hydrophilic substituents to the payload molecule itself can improve its solubility, provided its anti-tumor activity is retained.[]

  • Nanocarrier Encapsulation: For highly problematic payloads, encapsulation within nanocarriers like liposomes or polymer nanoparticles can significantly improve water solubility and biocompatibility.[]

Quantitative Data Summary

The stability of ADCs can vary significantly based on the linker, payload, and plasma species. The following table summarizes stability data from a study comparing different linker modifications on a site-specific ADC.

Table 1: Relative Mouse Plasma Stability of Modified VC-PABC Linkers

Linker Modification Conjugation Site % Intact Conjugate Remaining (after 4.5 days) Data Source
Linker 5-VC-PABC-Aur0101 Site D ~50% [19]
Linker 7-VC-PABC-Aur0101 Site D ~90% [19]
Linker 5-VC-PABC-MMAD Site D ~55% [19]
Linker 7-VC-PABC-MMAD Site D ~95% [19]

Data derived from HIC analysis after incubation in mouse plasma.[19]

Key Experimental Protocols

Protocol 1: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (HMWS), monomer, and low molecular weight species (LMWS) in an ADC sample.[12][20]

Methodology:

  • System Preparation: Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) on an HPLC system.[20]

  • Sample Preparation: Prepare the ADC sample to a known concentration (e.g., 1 mg/mL) in the mobile phase buffer.

  • Injection: Inject a defined volume of the sample (e.g., 10 µL) onto the equilibrated column.[20]

  • Elution: Perform an isocratic elution at a constant flow rate (e.g., 0.5 mL/min) for a sufficient run time (e.g., 30 minutes) to allow for the separation of aggregates, monomer, and fragments.[20]

  • Detection: Monitor the eluent using a UV detector, typically at 280 nm.

  • Data Analysis: Integrate the peak areas for each species (HMWS, monomer, LMWS) and calculate the percentage of each relative to the total peak area.[20]

Protocol 2: In Vitro Plasma Stability Assessment

Objective: To determine the stability of the ADC, including payload deconjugation and aggregation, over time in plasma.[5][21]

Methodology:

  • Incubation: Incubate the ADC sample (e.g., at 1 mg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[5] Include a control sample incubated in formulation buffer.[21]

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, 144 hours), withdraw aliquots of the incubated samples.[21]

  • Sample Capture (for MS): To analyze the ADC, capture it from the plasma matrix using Protein A magnetic beads.[5] Wash the beads with PBS to remove unbound plasma proteins.[5]

  • Analysis:

    • Aggregation: Analyze an aliquot directly by SEC-HPLC (as described in Protocol 1) to measure the formation of high molecular weight species.[21]

    • Deconjugation (DAR analysis): For mass spectrometry (MS) analysis, elute the ADC from the beads and analyze by LC-MS to determine the change in drug-to-antibody ratio over time.[5]

    • Released Payload: The plasma supernatant (after bead capture) or specific fractions can be analyzed by LC-MS/MS to quantify the amount of free payload that has been released.[22][23]

Troubleshooting_Workflow cluster_Solutions_Agg Aggregation Solutions cluster_Solutions_Sol Solubility Solutions cluster_Solutions_Decon Deconjugation Solutions Start Start: This compound ADC Sample Problem Observe Instability or Solubility Issue Start->Problem Characterize Characterize Issue: - SEC for Aggregation - HIC/MS for DAR - Visual for Precipitation Problem->Characterize IsAggregation Aggregation? Characterize->IsAggregation IsSolubility Solubility Issue? Characterize->IsSolubility IsDeconjugation Deconjugation? Characterize->IsDeconjugation Sol_Agg 1. Optimize Formulation (Excipients, pH) 2. Reduce DAR 3. Use Site-Specific Conjugation IsAggregation->Sol_Agg Yes End Stable & Soluble ADC IsAggregation->End No Sol_Sol 1. Add Solubilizing Excipients (Arginine, Proline) 2. Use Hydrophilic Linkers/PEG 3. Modify Payload IsSolubility->Sol_Sol Yes IsSolubility->End No Sol_Decon 1. Modify Linker Chemistry 2. Screen Conjugation Sites 3. Consider Alternative Linkers IsDeconjugation->Sol_Decon Yes IsDeconjugation->End No Reanalyze Re-formulate & Re-analyze Sol_Agg->Reanalyze Sol_Sol->Reanalyze Sol_Decon->Reanalyze Reanalyze->Characterize

Caption: General workflow for troubleshooting this compound ADC stability and solubility.

References

Technical Support Center: Overcoming Off-Target Toxicity of Vc-MMAE Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the development of antibody-drug conjugates (ADCs) utilizing the valine-citrulline (Vc) linker with monomethyl auristatin E (MMAE).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity associated with Vc-MMAE ADCs?

A1: Off-target toxicity of Vc-MMAE ADCs is a multifactorial issue stemming from several key mechanisms:

  • Premature Payload Release: The Vc-linker, while designed to be cleaved by lysosomal proteases like Cathepsin B within tumor cells, can exhibit instability in circulation.[1][2] This leads to the premature release of the highly potent MMAE payload into the bloodstream, causing systemic toxicity.[1][2]

  • Off-Target Uptake: Healthy cells may take up the ADC through mechanisms independent of the target antigen. This can occur via:

    • Fc-mediated uptake: Immune cells expressing Fc receptors can bind to the antibody portion of the ADC, leading to internalization and payload release in these non-target cells.[3][]

    • Mannose Receptor (MR) uptake: The glycan structures on the antibody can be recognized by mannose receptors, which are present on various cell types, including those in the liver and spleen, leading to ADC uptake and potential organ-specific toxicities.[5][6]

  • Bystander Effect: MMAE is a membrane-permeable payload.[7] After its release within a target tumor cell, it can diffuse out and kill adjacent healthy cells that do not express the target antigen.[8] While this can be beneficial for eradicating antigen-negative tumor cells, it can also contribute to damage to surrounding healthy tissue.[8]

Q2: My Vc-MMAE ADC is showing significant toxicity in my animal model. What are the initial troubleshooting steps?

A2: High in vivo toxicity is a common challenge. A systematic approach to troubleshooting should be employed:

  • Verify ADC Characteristics:

    • Drug-to-Antibody Ratio (DAR): A high DAR can lead to faster clearance and increased toxicity.[3] Characterize the DAR of your ADC batch to ensure it is within the desired range.

    • Aggregation: ADC aggregation can lead to rapid clearance and off-target uptake. Analyze your ADC preparation for aggregates using techniques like size-exclusion chromatography (SEC).

  • Assess Linker Stability:

    • In Vitro Plasma Stability Assay: Incubate your ADC in plasma from the relevant species (e.g., mouse, rat) and measure the amount of free MMAE released over time. This will help determine if premature payload release is a contributing factor.

  • Evaluate On-Target, Off-Tumor Toxicity:

    • Target Expression in Healthy Tissues: Analyze the expression profile of your target antigen in the healthy tissues of your animal model. On-target binding in healthy organs can lead to toxicity.[3]

  • Investigate Off-Target Uptake:

    • Isotype Control ADC: Compare the toxicity of your target ADC with that of an isotype control ADC (an antibody that doesn't bind to any target in the animal model) conjugated with the same Vc-MMAE linker-payload. If the isotype control is also toxic, it points towards off-target toxicity independent of the target antigen.

Q3: How can I experimentally assess the bystander effect of my Vc-MMAE ADC?

A3: The bystander effect can be evaluated using in vitro and in vivo models:

  • In Vitro Co-culture Assay:

    • Culture a mixture of antigen-positive and antigen-negative cancer cells. The antigen-negative cells should be labeled (e.g., with GFP) to distinguish them from the antigen-positive cells.

    • Treat the co-culture with your Vc-MMAE ADC.

    • After a set incubation period, assess the viability of both the antigen-positive and the labeled antigen-negative cells using methods like flow cytometry or high-content imaging.

    • Increased killing of the antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.[9]

  • In Vivo Admixed Tumor Model:

    • Implant a mixture of antigen-positive and antigen-negative tumor cells in an animal model.

    • Treat the animals with the Vc-MMAE ADC.

    • Monitor tumor growth. A significant reduction in the overall tumor volume, including the antigen-negative population, suggests an in vivo bystander effect.[7]

Troubleshooting Guides

Issue 1: High Levels of Free MMAE Detected in Plasma Stability Assays

Possible Causes:

  • Linker Instability: The Vc-PABC linker may be susceptible to cleavage by proteases present in plasma.[1]

  • Conjugation Chemistry: The method used to conjugate the linker-payload to the antibody may result in an unstable bond.

Troubleshooting Steps & Solutions:

  • Modify the Linker:

    • Increase Steric Hindrance: Modifying the linker to increase its steric hindrance can enhance its stability in circulation.[1]

    • Introduce Hydrophilic Moieties: Incorporating hydrophilic linkers can improve the pharmacokinetic profile and potentially reduce off-target toxicity.[10]

  • Optimize Conjugation Strategy:

    • Site-Specific Conjugation: Employing site-specific conjugation technologies can produce more homogeneous ADCs with improved stability compared to traditional cysteine or lysine conjugation methods.[11][12]

Issue 2: Significant Off-Target Toxicity Observed with Isotype Control ADC

Possible Causes:

  • Fc-mediated Uptake: The Fc domain of the antibody is being recognized by Fc receptors on immune cells.[3]

  • Hydrophobicity-driven Uptake: The overall hydrophobicity of the ADC can lead to non-specific uptake by healthy tissues.[10]

  • Premature Payload Release: As discussed in Issue 1, linker instability can lead to systemic toxicity.

Troubleshooting Steps & Solutions:

  • Engineer the Fc Domain:

    • Introduce mutations in the Fc region to reduce its binding to Fcγ receptors. This can decrease uptake by immune cells.[]

  • Modify the Linker-Payload:

    • Increase Hydrophilicity: Utilize more hydrophilic linkers or payloads to reduce non-specific tissue distribution.[10] A novel hydrophilic linker, LD343, has been shown to improve the therapeutic index of MMAE-based ADCs.[10]

  • Co-administration of a Neutralizing Agent:

    • Administer a payload-binding antibody fragment, such as a Fab, along with the ADC.[13][14] This can neutralize any prematurely released MMAE in the circulation, reducing its off-target toxicity without affecting the on-target efficacy.[13][14]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of MMAE and Vc-MMAE ADCs

Cell LineADC/PayloadIC50Citation
Karpas 299MMAE0.3 nmol/L[15]
Human Cancer Cell LinesMMAE + ABC3315 (anti-MMAE Fab)>500-fold increase vs MMAE alone[13]
HER2-positive cell linesTrastuzumab-vc-MMAE10^-11 M[16]

Table 2: In Vivo Tolerability of Vc-MMAE ADCs

ADCAnimal ModelTolerated Dose (mg/kg)Key FindingsCitation
anti–CD79b-RKAA-MMAERat303-fold higher than polatuzumab vedotin[12]
LD343-based ADC (DAR8)Rat~4-fold increase vs vedotinImproved tolerability and efficacy[10]
TvcMMAE + ABC3315Mouse80Reduced hematological toxicity[13]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the Vc-MMAE ADC and the rate of premature payload release in plasma.

Methodology:

  • Materials: Vc-MMAE ADC, control ADC with a stable linker, plasma (human, mouse, or rat), quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.

  • Procedure: a. Incubate the Vc-MMAE ADC at a final concentration of 1 mg/mL in plasma at 37°C. b. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect an aliquot of the plasma/ADC mixture. c. Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled MMAE). d. Vortex and centrifuge to precipitate plasma proteins. e. Analyze the supernatant by LC-MS/MS to quantify the concentration of released MMAE.

  • Data Analysis: Plot the concentration of free MMAE over time to determine the release rate and the percentage of released payload at each time point.

Protocol 2: Bystander Effect Co-culture Assay

Objective: To assess the ability of the released MMAE from a Vc-MMAE ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Lines: An antigen-positive cell line and an antigen-negative cell line. The antigen-negative line should be stably transfected with a fluorescent protein (e.g., GFP) for easy identification.

  • Procedure: a. Seed the antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10). b. Allow the cells to adhere overnight. c. Treat the co-cultures with serial dilutions of the Vc-MMAE ADC, a non-binding isotype control ADC, and free MMAE as a positive control. Include an untreated control. d. Incubate for 72-96 hours. e. Stain the cells with a viability dye (e.g., propidium iodide or a live/dead stain compatible with GFP). f. Analyze the plate using a high-content imager or flow cytometer.

  • Data Analysis: a. Gate on the GFP-positive (antigen-negative) and GFP-negative (antigen-positive) populations. b. Determine the percentage of viable cells in each population for each treatment condition. c. A significant decrease in the viability of the GFP-positive cells in the presence of the Vc-MMAE ADC (compared to the isotype control ADC) indicates a bystander effect.[9]

Visualizations

MMAE_Signaling_Pathway MMAE Mechanism of Action ADC Vc-MMAE ADC Receptor Target Antigen ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Free_MMAE Free MMAE Lysosome->Free_MMAE Vc Linker Cleavage CathepsinB Cathepsin B CathepsinB->Lysosome Present in Tubulin Tubulin Free_MMAE->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of MMAE-induced apoptosis following ADC internalization.

Experimental_Workflow Workflow for Assessing Off-Target Toxicity cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Plasma_Stability Plasma Stability Assay Bystander_Assay Bystander Co-culture Assay Plasma_Stability->Bystander_Assay Tolerability_Study Tolerability Study (MTD determination) Bystander_Assay->Tolerability_Study Cytotoxicity_Assay Cytotoxicity Assay (Target vs. Non-target cells) Cytotoxicity_Assay->Bystander_Assay PK_Study Pharmacokinetic Study (ADC & free MMAE levels) Tolerability_Study->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Decision Acceptable Toxicity Profile? Efficacy_Study->Decision Start Vc-MMAE ADC Candidate Start->Plasma_Stability Start->Cytotoxicity_Assay Optimization Optimization (Linker, DAR, Antibody) Decision->Optimization No Lead_Candidate Lead Candidate Decision->Lead_Candidate Yes Optimization->Start

Caption: Experimental workflow for evaluating Vc-MMAE ADC toxicity.

Troubleshooting_Tree Troubleshooting Vc-MMAE ADC Toxicity Start High In Vivo Toxicity Observed Q1 Is Isotype Control ADC also toxic? Start->Q1 A1_Yes Off-target toxicity (independent of target antigen) Q1->A1_Yes Yes A1_No On-target, off-tumor toxicity Q1->A1_No No Q2 High free MMAE in plasma? A1_Yes->Q2 Sol3 Affinity Modulation Select target with higher tumor-to-normal tissue ratio A1_No->Sol3 A2_Yes Linker Instability Q2->A2_Yes Yes A2_No Non-specific uptake (FcR, MR, hydrophobicity) Q2->A2_No No Sol1 Modify Linker Site-Specific Conjugation A2_Yes->Sol1 Sol2 Fc Engineering Hydrophilic Linker Co-administer anti-MMAE Fab A2_No->Sol2

Caption: Decision tree for troubleshooting Vc-MMAE ADC toxicity.

References

Technical Support Center: Scaling Up Vc-MMAD ADC Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Valine-Citrulline-Monomethylauristatin D (Vc-MMAD) Antibody-Drug Conjugate (ADC) production.

Section 1: Troubleshooting Guides

This section provides solutions to common problems encountered during the key stages of this compound ADC production scale-up.

Conjugation Process Challenges

Problem: Inconsistent Drug-to-Antibody Ratio (DAR) between batches.

An optimal Drug-to-Antibody Ratio (DAR) is crucial for the efficacy and safety of an ADC, with a typical target of just under four.[1] Inconsistent DAR upon scale-up can lead to variable product quality and potential batch failure.

Possible Causes & Troubleshooting Steps:

  • Incomplete Reduction of Interchain Disulfides:

    • Verify Reductant Concentration and Incubation Time: Ensure the molar ratio of the reducing agent (e.g., TCEP) to the antibody is optimized and consistently maintained. The incubation time and temperature are critical parameters that may need adjustment upon scale-up.

    • Monitor Thiol Exposure: Implement an in-process control to quantify the number of free thiol groups after the reduction step (e.g., using Ellman's reagent) to ensure consistent antibody activation before adding the linker-payload.

  • Inefficient Linker-Payload Reaction:

    • Optimize Molar Excess of Linker-Payload: While a molar excess is required, too much can lead to aggregation and purification challenges. The optimal ratio may shift during scale-up.

    • Control Reaction Time and Temperature: The conjugation reaction is sensitive to time and temperature. Small-scale optimums may not directly translate to larger vessels.

    • Ensure Homogeneous Mixing: Inadequate mixing in larger reactors can lead to localized concentration gradients of the linker-payload, resulting in heterogeneous conjugation. Computational Fluid Dynamics (CFD) can be used to model and optimize mixing parameters.[2]

  • Premature Quenching of the Reaction:

    • Timing of Quenching Agent Addition: The timing of the addition of the quenching agent (e.g., N-acetylcysteine) is critical to stop the reaction at the desired DAR. Ensure this is well-controlled and scalable.

Experimental Protocol: Monitoring Thiol Content via Ellman's Assay

  • Prepare Reagents:

    • Ellman's Reagent (DTNB) solution: 4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0.

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • Cysteine standards for calibration curve.

  • Procedure:

    • Take an aliquot of the reduced antibody solution.

    • Add the sample to the reaction buffer.

    • Add Ellman's reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Calculate the concentration of free thiols using a cysteine standard curve.

Aggregation During and Post-Conjugation

Problem: Increased levels of high molecular weight species (aggregates) observed during or after conjugation.

The hydrophobic nature of the this compound linker-payload can induce aggregation of the ADC, which can impact efficacy, safety, and manufacturability.[3][4]

Possible Causes & Troubleshooting Steps:

  • Hydrophobic Interactions:

    • Optimize Buffer Conditions: Unfavorable buffer conditions, such as low or high salt concentrations or a pH close to the antibody's isoelectric point, can promote aggregation.[5] Consider using stabilizing excipients in the conjugation and formulation buffers.[6]

    • Control Protein Concentration: Higher antibody concentrations can increase the likelihood of intermolecular interactions and aggregation.[7]

    • Immobilization: Consider immobilizing the antibody on a solid support during conjugation to physically separate the molecules and prevent aggregation.[5]

  • Presence of Unreacted Linker-Payload:

    • Efficient Quenching: Ensure the quenching step is effective in capping any unreacted thiol groups on the antibody, which can contribute to disulfide-linked aggregation.

    • Purification: Implement a robust purification process to remove excess, unreacted linker-payload promptly after conjugation.

  • Storage and Handling:

    • Formulation with Stabilizers: Formulate the purified ADC in a buffer containing stabilizers to prevent aggregation during storage.[6]

    • Avoid Freeze-Thaw Cycles: Freeze-thawing can induce aggregation. If frozen storage is necessary, use cryoprotectants and control the freezing and thawing rates.[8]

Quantitative Data: Impact of Buffer on ADC Aggregation

Buffer ConditionAggregation (%) after 6 days at RT
PBS19.2
ADC-stabilizing PBS buffer18.0

Data adapted from a study on a Vc-MMAE ADC, demonstrating that a stabilizing buffer can slow the aggregation process.[6]

Purification Challenges

Problem: Inefficient removal of unconjugated linker-payload and other process-related impurities.

Residual free drug and other impurities pose a significant safety risk and must be effectively removed to meet stringent regulatory requirements.[9]

Possible Causes & Troubleshooting Steps:

  • Suboptimal Purification Method:

    • Tangential Flow Filtration (TFF): TFF is a common method for removing small molecule impurities and for buffer exchange.[10][11][12] Optimize the membrane molecular weight cut-off (MWCO), transmembrane pressure (TMP), and the number of diafiltration volumes to ensure efficient clearance.

    • Chromatography: Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different DARs and can also help in removing certain impurities.[13]

  • Process-Related Issues:

    • Membrane Fouling (TFF): Aggregates or high concentrations of the ADC can lead to membrane fouling, reducing purification efficiency. Pre-filtration or optimization of buffer conditions can mitigate this.

    • Column Overloading (Chromatography): Ensure the amount of ADC loaded onto the chromatography column is within its binding capacity to avoid breakthrough of impurities.

Experimental Protocol: Generic Tangential Flow Filtration (TFF) for ADC Purification

  • System Setup:

    • Install a TFF cassette with an appropriate MWCO (e.g., 30 kDa for a ~150 kDa ADC) into a TFF system.[10]

    • Sanitize and equilibrate the system with the diafiltration buffer.

  • Concentration and Diafiltration:

    • Load the crude ADC solution into the system.

    • Concentrate the ADC to a target volume.

    • Perform diafiltration by adding the diafiltration buffer at the same rate as the permeate is being removed. A typical process involves 5-10 diafiltration volumes.

  • Final Concentration and Recovery:

    • Concentrate the diafiltered ADC to the final target concentration.

    • Recover the purified ADC from the system.

  • In-Process Monitoring:

    • Monitor UV absorbance of the permeate to determine the clearance of the unconjugated linker-payload.

    • Take samples of the retentate for analysis of ADC concentration, purity, and DAR.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right analytical methods for in-process control and final product characterization during scale-up?

A1: A combination of orthogonal methods is recommended.

  • For DAR determination: Hydrophobic Interaction Chromatography (HIC) is the gold standard for separating ADC species with different drug loads under native conditions.[1][14] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of the reduced ADC can provide information on the drug distribution on the light and heavy chains.[14]

  • For Aggregation Analysis: Size Exclusion Chromatography (SEC) is the most common method for quantifying high molecular weight species.[7]

  • For Purity and Impurity Profiling: RP-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying and quantifying process-related impurities, including free drug.

Q2: What are the key considerations when transferring a this compound ADC production process from a laboratory scale to a manufacturing facility?

A2: Key considerations include:

  • Equipment Differences: The geometry and mixing dynamics of large-scale reactors can differ significantly from lab-scale vessels.

  • Process Parameters: Direct translation of process parameters like mixing speed and heating/cooling rates is often not possible.

  • Raw Material Variability: Ensure consistent quality of all raw materials, including the antibody, linker-payload, and buffer components.

  • Hold Times: Evaluate the stability of process intermediates at various hold points in the manufacturing process.

  • Analytical Method Transfer: Ensure that all analytical methods are properly transferred and validated in the manufacturing site's quality control labs.

Q3: What are the typical specifications for a this compound ADC drug substance?

A3: While product-specific, typical specifications include:

  • Appearance: Visual inspection for color and clarity.

  • Identity: Confirmation of the specific antibody and conjugated drug.

  • Purity:

    • Monomer content (typically by SEC-HPLC).

    • Level of high molecular weight species (aggregates).

  • Potency:

    • Average Drug-to-Antibody Ratio (DAR).

    • Distribution of different DAR species.

    • In vitro cell-based cytotoxicity assay.

  • Impurities:

    • Residual unconjugated linker-payload.

    • Process-related impurities (e.g., solvents, reducing agents).

  • General Characteristics:

    • Protein concentration.

    • pH.

    • Endotoxin levels.

Section 3: Data Presentation

Table 1: Impact of Conjugation Parameters on DAR and Aggregation (Hypothetical Data)

ParameterCondition 1Condition 2Condition 3
Linker-Payload Molar Excess 5x7x9x
Average DAR 3.53.94.2
% Aggregates (SEC) 2.1%3.5%5.8%
Conjugation Time (hours) 246
Average DAR 3.23.84.1
% Aggregates (SEC) 1.8%2.9%4.5%

Section 4: Detailed Experimental Protocols

Protocol: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
  • HPLC System: A UHPLC or HPLC system equipped with a UV detector.

  • Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm).[5]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0.

  • Gradient:

    • 0-2 min: 0% B

    • 2-22 min: 0-100% B (linear gradient)

    • 22-24 min: 100% B

    • 24-27 min: 0% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: 280 nm.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Data Analysis: Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ(% Area of each DAR species * DAR value) / 100

Protocol: Analysis of Reduced ADC by Reversed-Phase HPLC (RP-HPLC)
  • HPLC System: A UHPLC or HPLC system with a UV detector.

  • Column: A reverse-phase column suitable for protein analysis (e.g., Agilent AdvanceBio RP-mAb Diphenyl, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-24 min: 30-48% B (linear gradient)

    • 24-27 min: 95% B (wash)

    • 27-35 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 70 °C.

  • Detection: 280 nm.

  • Sample Preparation:

    • Dilute the ADC to 0.6 mg/mL in 8 M guanidine HCl.

    • Add 1 M Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 80 °C for 10 minutes to reduce the disulfide bonds.

  • Data Analysis: Integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains to assess drug distribution.

Section 5: Mandatory Visualizations

ADC_Production_Workflow This compound ADC Production and Purification Workflow cluster_0 Upstream Processing cluster_1 Conjugation cluster_2 Downstream Processing mAb_Production Monoclonal Antibody (mAb) Production Reduction Antibody Reduction (e.g., with TCEP) mAb_Production->Reduction Purified mAb Conjugation Conjugation with This compound Linker-Payload Reduction->Conjugation Activated mAb Quenching Quenching Reaction (e.g., with NAC) Conjugation->Quenching Crude ADC Purification Purification (e.g., Tangential Flow Filtration) Quenching->Purification Quenched ADC Mixture Formulation Formulation into Stabilizing Buffer Purification->Formulation Purified ADC Sterile_Filtration Sterile Filtration Formulation->Sterile_Filtration Fill_Finish Fill/Finish Sterile_Filtration->Fill_Finish Final_Product Final_Product Fill_Finish->Final_Product Final ADC Product

Caption: A high-level overview of the this compound ADC manufacturing process.

Caption: A decision tree for troubleshooting inconsistent Drug-to-Antibody Ratios.

HIC_Workflow Workflow for DAR Analysis by HIC Sample_Prep Sample Preparation (Dilution in High Salt Buffer) Injection HPLC Injection Sample_Prep->Injection Separation HIC Column Separation (Decreasing Salt Gradient) Injection->Separation Detection UV Detection at 280 nm Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Calculate_DAR Calculate Average DAR Data_Analysis->Calculate_DAR

References

Technical Support Center: Vc-MMAE Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Vc-MMAE (Valine-Citrulline-Monomethyl Auristatin E) antibody-drug conjugates (ADCs) in cancer cell lines.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My cancer cell line, which was initially sensitive to a Vc-MMAE ADC, is now showing reduced responsiveness and higher IC50 values. What is the likely cause and how can I confirm it?

Answer:

The most common cause of acquired resistance to Vc-MMAE ADCs is the upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1.[1][2][3] This protein acts as a drug efflux pump, actively removing MMAE from the cell, thereby reducing its intracellular concentration and cytotoxic effect.

To confirm this, you can perform the following experiments:

  • Assess P-gp Protein Expression: Use Western blotting or flow cytometry to compare the protein levels of ABCB1/P-gp in your resistant cell line versus the parental sensitive cell line. A significant increase in the resistant line is a strong indicator of this mechanism.

  • Conduct a Functional Efflux Assay: A Rhodamine 123 efflux assay can functionally assess P-gp activity. P-gp actively transports Rhodamine 123 out of the cell. Resistant cells with high P-gp activity will show lower intracellular fluorescence compared to sensitive cells. This efflux can be reversed by known P-gp inhibitors.

Question 2: I have confirmed P-gp/MDR1 overexpression in my resistant cell line. How can I overcome this resistance in my in vitro experiments?

Answer:

You can attempt to restore sensitivity to the Vc-MMAE ADC by co-administering a P-gp inhibitor. Several generations of P-gp inhibitors are available, such as:

  • First-generation: Verapamil

  • Second-generation: Elacridar

  • Third-generation: Tariquidar, Zosuquidar[1][4]

By blocking the efflux pump, these inhibitors can increase the intracellular concentration of MMAE and restore the cytotoxic effects of the ADC.[1][3] It is crucial to first determine the non-toxic concentrations of these inhibitors on your specific cell line before performing combination experiments.

Question 3: My Vc-MMAE resistant cell line does not show significant overexpression of P-gp/MDR1. What are other potential resistance mechanisms?

Answer:

While P-gp upregulation is the most frequent cause, other mechanisms of resistance to ADCs exist:[5][6]

  • Antigen Downregulation or Alteration: The target antigen on the cell surface may be downregulated, mutated, or masked, leading to reduced ADC binding and internalization.[2][7]

  • Impaired ADC Internalization and Trafficking: Alterations in the endocytic pathway can prevent the ADC from reaching the lysosome, where the MMAE payload is typically released.[5][8]

  • Defective Lysosomal Payload Release: Changes in lysosomal function, such as altered pH or reduced activity of lysosomal proteases (e.g., Cathepsin B), can hinder the cleavage of the valine-citrulline linker and the subsequent release of MMAE.[7][8]

  • Activation of Alternative Survival Pathways: Upregulation of anti-apoptotic proteins or activation of pro-survival signaling pathways, such as the PI3K/AKT pathway, can counteract the cytotoxic effects of MMAE.[4]

  • Payload Inactivation: The cell may develop mechanisms to inactivate the MMAE payload itself.

To investigate these, you could assess target antigen levels (flow cytometry, Western blot), analyze ADC internalization (fluorescence microscopy), and probe key signaling pathways.

Question 4: I am trying to generate a Vc-MMAE resistant cell line. What is a reliable method?

Answer:

A common and effective method is continuous or intermittent exposure of the parental cell line to gradually increasing concentrations of the Vc-MMAE ADC.[9][10]

Workflow for Generating a Resistant Cell Line:

G start Start with parental sensitive cell line ic50 Determine initial IC50 of Vc-MMAE ADC start->ic50 treat_low Culture cells in media with Vc-MMAE ADC at IC50 ic50->treat_low monitor Monitor cell viability and allow recovery of surviving cells treat_low->monitor increase_conc Gradually increase the concentration of Vc-MMAE ADC in subsequent passages monitor->increase_conc Once cells adapt increase_conc->monitor stabilize Culture the resistant population in a stable, higher concentration of the ADC for several passages increase_conc->stabilize After multiple cycles characterize Characterize the resistant phenotype (IC50 shift, P-gp expression, etc.) stabilize->characterize end Resistant cell line established characterize->end

Caption: Workflow for developing a Vc-MMAE resistant cell line.

Frequently Asked Questions (FAQs)

Q1: What is Vc-MMAE and how does it work?

A1: Vc-MMAE is a widely used drug-linker for ADCs. It consists of the cytotoxic agent Monomethyl Auristatin E (MMAE) attached to the antibody via a protease-cleavable linker.[11] This linker comprises valine-citrulline (Vc), which is designed to be stable in the bloodstream but is cleaved by lysosomal proteases like Cathepsin B inside the target cancer cell.[11] Upon cleavage, MMAE is released and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[11]

Q2: What is the primary mechanism of resistance to Vc-MMAE based ADCs?

A2: The predominant mechanism of acquired resistance is the upregulation of the drug efflux pump P-glycoprotein (P-gp/MDR1), encoded by the ABCB1 gene.[1][3][4] This pump actively removes MMAE from the cancer cell, reducing its intracellular concentration and efficacy.

Q3: Can resistance to one Vc-MMAE ADC cause cross-resistance to other ADCs?

A3: Yes, if the other ADCs also use MMAE or another P-gp substrate as a payload. The resistance is often payload-specific due to the efflux pump mechanism.[2] However, the cell line may remain sensitive to ADCs with different payloads that are not P-gp substrates.[5][6]

Q4: How can I test if my resistant cell line has functional P-gp efflux pumps?

A4: A Rhodamine 123 efflux assay is a standard method. Rhodamine 123 is a fluorescent substrate of P-gp. Cells with high P-gp activity will show reduced intracellular fluorescence as they pump the dye out. This can be measured by flow cytometry. The addition of a P-gp inhibitor like verapamil or tariquidar should increase Rhodamine 123 retention, confirming P-gp functionality.[12]

Q5: What is the role of the PI3K/AKT signaling pathway in Vc-MMAE resistance?

A5: The PI3K/AKT/mTOR pathway is a key survival pathway in many cancers. Its activation can promote cell growth and inhibit apoptosis, thereby counteracting the cytotoxic effects of MMAE and contributing to a resistant phenotype.[4]

Data Presentation

Table 1: Example IC50 Values for Sensitive vs. Resistant Cell Lines

Cell LineADC TreatmentParental IC50 (nM)Resistant IC50 (nM)Fold ResistanceReference
DoHH2HB22.7-vcMMAE~1.3>16.7>12.8[13]
SKBR3vc-MMAE (free drug)410.54 ± 4.9Not ApplicableN/A[7]
BxPC-3MMAE (free drug)0.97 ± 0.10Not ApplicableN/A[14]
PSN-1MMAE (free drug)0.99 ± 0.09Not ApplicableN/A[14]
ADCS-TS SUM190N41mab-vcMMAE~10 ng/mLNot ApplicableN/A[15]
ADCR-DR SUM190N41mab-vcMMAENot Applicable>1000 ng/mL>100[15]

Table 2: Reversal of Vc-MMAE Resistance with P-gp Inhibitors

Resistant Cell LineADC TreatmentADC IC50 (nM)ADC + P-gp InhibitorP-gp Inhibitor Conc. (nM)Restored IC50 (nM)Reference
ADCR-DRN41mab-vcMMAE>1000Tariquidar200~20[1]
ADCR-DRN41mab-vcMMAE>1000Elacridar200~10[1]
ADCR-DRN41mab-vcMMAE>1000Zosuquidar100~10[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is adapted from standard MTT assay procedures for evaluating ADC cytotoxicity.[5][16]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the Vc-MMAE ADC in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted ADC or control medium to the respective wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the ADC concentration (log scale) and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Western Blot for ABCB1/P-gp Expression

This protocol provides a general guideline for detecting ABCB1 protein.[9]

  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCB1/P-gp (e.g., dilution 1:1000) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., dilution 1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the band intensity of P-gp between sensitive and resistant cell lines, normalizing to the loading control.

Protocol 3: Flow Cytometry for P-gp Function (Rhodamine 123 Efflux Assay)

This protocol is based on established methods for assessing P-gp activity.[17][18]

  • Cell Preparation: Harvest 0.5-1 x 10^6 cells per sample (sensitive, resistant, and resistant + inhibitor).

  • Inhibitor Pre-incubation (for control): Pre-incubate the "inhibitor" sample with a P-gp inhibitor (e.g., 10 µM Verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration ~1 µg/mL) to all samples and incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux Phase: Wash the cells twice with cold PBS to remove extracellular dye. Resuspend the cells in fresh, pre-warmed medium (with inhibitor for the control sample) and incubate for 1-2 hours at 37°C to allow for efflux.

  • Data Acquisition: Place the samples on ice to stop the efflux. Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., FITC channel).

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the different samples. A lower MFI in the resistant cells compared to the sensitive cells indicates active efflux. An increase in MFI in the resistant cells treated with the inhibitor confirms that the efflux is P-gp mediated.

Signaling Pathway and Workflow Diagrams

Signaling Pathway of Vc-MMAE ADC Action and Resistance

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Vc-MMAE ADC Antigen Target Antigen ADC->Antigen 1. Targeting Binding Binding Antigen->Binding Endosome Endosome Binding->Endosome 2. Internalization Pgp P-gp (ABCB1) Efflux Pump Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE_free Free MMAE Lysosome->MMAE_free 4. Linker Cleavage (Cathepsin B) MMAE_free->Pgp 6a. Efflux Microtubules Microtubule Disruption MMAE_free->Microtubules 5. Payload Action Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis PI3K_AKT PI3K/AKT Pathway (Survival) PI3K_AKT->Apoptosis Inhibition R1 Resistance: Antigen Loss R1->Antigen R2 Resistance: Upregulation R2->Pgp R3 Resistance: Activation R3->PI3K_AKT

Caption: Vc-MMAE ADC mechanism and key points of resistance.

Troubleshooting Logic for Vc-MMAE Resistance

G start Observation: Increased IC50 to Vc-MMAE ADC check_pgp_exp Assess P-gp/MDR1 protein expression (Western Blot / Flow) start->check_pgp_exp pgp_increased P-gp Overexpressed check_pgp_exp->pgp_increased Yes pgp_normal P-gp Not Overexpressed check_pgp_exp->pgp_normal No confirm_func Confirm P-gp function (Rhodamine 123 Assay) pgp_increased->confirm_func check_antigen Assess target antigen expression levels pgp_normal->check_antigen check_lysosome Investigate lysosomal function pgp_normal->check_lysosome check_pathways Analyze survival signaling pathways (e.g., PI3K/AKT) pgp_normal->check_pathways solution_pgp Solution: Co-treat with P-gp inhibitor (e.g., Tariquidar) confirm_func->solution_pgp Functional

Caption: Decision tree for troubleshooting Vc-MMAE resistance.

References

Vc-MMAE ADC Internalization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you enhance and troubleshoot the internalization of your Valine-Citrulline-Monomethyl Auristatin E (Vc-MMAE) Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Vc-MMAE ADC internalization and payload release? A1: The process begins when the ADC's antibody binds to a specific antigen on the surface of a cancer cell.[1][2] This binding triggers receptor-mediated endocytosis, where the cell membrane engulfs the ADC-antigen complex, forming an endosome.[1][3][4] The endosome then traffics through the cell and fuses with a lysosome.[5][6][7] Inside the acidic environment of the lysosome, proteases like Cathepsin B cleave the valine-citrulline (vc) linker.[1][2][6][8] This cleavage releases the potent cytotoxic payload, MMAE, into the cytoplasm, where it disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[1][9]

Q2: What are the critical factors that influence the internalization efficiency of a Vc-MMAE ADC? A2: Several factors are crucial for effective internalization. The target antigen should be highly expressed on the tumor cell surface and exhibit rapid internalization upon antibody binding.[1][10] The entire ADC-antigen complex must be efficiently transported through the endosomal-lysosomal pathway for the payload to be released in functional lysosomes.[5] The characteristics of the antibody itself, including its binding affinity and the specific epitope it targets, also play a significant role in determining the rate and extent of internalization.[10]

Q3: How does the Drug-to-Antibody Ratio (DAR) impact ADC internalization and overall performance? A3: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, significantly affects ADC properties.[11] While a higher DAR can increase potency, it can also lead to faster systemic clearance, lower tolerability, and a narrower therapeutic index.[12] For instance, studies have shown that ADCs with a high DAR (e.g., 8) are cleared more rapidly and are less tolerated than ADCs with a lower DAR (e.g., 2 or 4).[12] Most ADC platforms aim for a DAR of 3-4 to maintain favorable drug-like properties.[11]

Q4: What is the "bystander effect" in the context of Vc-MMAE ADCs? A4: The bystander effect occurs when the membrane-permeable MMAE payload, after being released inside the target cancer cell, diffuses out and kills adjacent cells, including tumor cells that may not express the target antigen.[4][9][13] This is a key advantage for treating tumors with heterogeneous antigen expression.[4][12] The lipophilic nature of MMAE and the use of a cleavable linker are essential for this effect.[12] However, this diffusion can also exacerbate off-target toxicities if the payload enters nearby healthy cells.[11][12]

Q5: What are common mechanisms of resistance to Vc-MMAE ADCs that involve impaired internalization? A5: Resistance can develop through several mechanisms. A primary cause is the downregulation or loss of target antigen expression on the cancer cell surface, which prevents the ADC from binding and being internalized.[10][14][15] Another mechanism involves the rapid recycling of the ADC-antigen complex back to the cell surface before it can be trafficked to the lysosome for payload release.[10] Additionally, cancer cells can develop resistance by upregulating multidrug resistance (MDR) efflux pumps, which actively transport the released MMAE out of the cell before it can exert its cytotoxic effect.[6][14]

Troubleshooting Guides

Issue 1: Low or undetectable ADC internalization in vitro.

  • Question: We are not observing significant internalization of our Vc-MMAE ADC in our target cell line. What could be the cause?

  • Answer: There are several potential reasons for poor internalization.

    • Verify Target Antigen Expression: The most common issue is low or absent expression of the target antigen on your cell line. Confirm antigen levels using methods like flow cytometry or western blotting. Cell lines can lose antigen expression over multiple passages.

    • Assess Receptor Internalization Rate: Not all surface antigens internalize efficiently upon antibody binding.[16] Research the biology of your target receptor to confirm it is known to undergo endocytosis. If the receptor is non-internalizing or recycles rapidly, payload release will be minimal.[10][17]

    • Check ADC Integrity and Aggregation: The ADC itself could be the problem. High DAR values or improper storage can lead to protein aggregation, which can hinder binding and internalization.[18] Assess the aggregation status of your ADC using size exclusion chromatography (SEC). Also, confirm that the payload has not been prematurely cleaved from the antibody.

Issue 2: High cytotoxicity observed in antigen-negative cell lines.

  • Question: Our Vc-MMAE ADC is showing significant toxicity in our antigen-negative control cells. Why is this happening?

  • Answer: This suggests target-independent toxicity, which can compromise the therapeutic window of your ADC.

    • Evaluate Linker Stability: The Vc-linker, while designed for cleavage inside the lysosome, can be susceptible to premature cleavage by extracellular proteases.[2][8] This releases free MMAE into the culture medium, which can then diffuse into any cell, regardless of antigen expression.[12][19] Assess the stability of your ADC in culture medium over time by measuring the amount of free MMAE.

    • Consider Non-Specific Uptake Mechanisms: Cells can take up ADCs non-specifically through processes like pinocytosis.[11][12] This is more likely to be a problem at very high ADC concentrations. Perform a dose-response experiment on your antigen-negative cells to see if the toxicity is concentration-dependent.

    • Payload-Related Off-Target Effects: MMAE is highly potent and lipophilic, allowing it to readily cross cell membranes.[12][19] Any prematurely released payload will be toxic to surrounding cells.

Issue 3: Inconsistent results between internalization assay repeats.

  • Question: We are getting highly variable results from our flow cytometry/confocal microscopy internalization assays. How can we improve consistency?

  • Answer: Reproducibility is key in these assays. Inconsistency often stems from subtle variations in the experimental protocol.

    • Standardize Cell Handling: Ensure cells are in the logarithmic growth phase and have consistent viability for each experiment. Passage number should be recorded and kept within a narrow range, as cell characteristics can change over time.

    • Control Incubation Parameters: Strictly control the ADC concentration, incubation time, and temperature. For temperature-shift assays, ensure the initial binding step at 4°C is long enough for equilibrium and that the shift to 37°C is rapid and uniform across all samples.[20]

    • Optimize Antibody/Reagent Concentrations: Titrate all antibodies and fluorescent reagents (e.g., lysosomal markers, secondary antibodies) to determine the optimal concentration that gives the best signal-to-noise ratio. High background fluorescence can obscure the specific signal from internalized ADC.

Quantitative Data Summary

Table 1: Effect of Drug-to-Antibody Ratio (DAR) on Anti-CD30-Vc-MMAE ADC Properties Data summarized from a study evaluating anti-CD30 ADCs with varying DARs.[12]

DARSystemic ClearanceTolerability (Maximum Tolerated Dose)Therapeutic Index
2LowestHighestWidest
4IntermediateIntermediateIntermediate
8HighestLowestNarrowest

Table 2: In Vitro Cytotoxicity of MMAE ADCs with and without an Anti-MMAE Fab Fragment (ABC3315) Data showing that an anti-MMAE Fab can reduce off-target toxicity of free MMAE without impacting on-target ADC cytotoxicity.[13]

Cell LineADC/CompoundCo-treatmentIC50 (nmol/L)
Ramos (CD79b+)Polatuzumab Vedotin (PV)None0.12
Ramos (CD79b+)Polatuzumab Vedotin (PV)500 nmol/L ABC33150.13
SKBR3 (HER2+)Trastuzumab-vc-MMAE (TvcMMAE)None0.03
SKBR3 (HER2+)Trastuzumab-vc-MMAE (TvcMMAE)500 nmol/L ABC33150.04
SKBR3 (HER2+)Free MMAENone< 1
SKBR3 (HER2+)Free MMAE500 nmol/L ABC3315> 500

Experimental Protocols

Protocol 1: Visualizing ADC Internalization and Lysosomal Co-localization via Confocal Microscopy This protocol is a generalized procedure for qualitatively and semi-quantitatively assessing ADC internalization and trafficking to the lysosome.[21]

  • Cell Seeding: Plate target cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with the Vc-MMAE ADC at a predetermined concentration. Include an isotype control ADC. Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C to observe the trafficking process. A parallel incubation on ice (4°C) can be used to show surface binding without internalization.

  • Cell Fixation and Permeabilization: Wash the cells with cold PBS to remove unbound ADC. Fix the cells (e.g., with 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100) to allow antibodies to access intracellular compartments.

  • Immunostaining:

    • To detect the internalized ADC, incubate with a fluorescently labeled secondary antibody that recognizes the ADC's primary antibody (e.g., Alexa Fluor 488-labeled anti-human IgG).

    • To visualize lysosomes, co-stain with an antibody against a lysosomal marker protein such as LAMP-1, followed by a secondary antibody with a different fluorophore (e.g., Alexa Fluor 568).[21]

  • Nuclear Staining and Imaging: Stain the cell nuclei with DAPI.[21] Mount the slides and acquire images using a confocal microscope. Co-localization of the ADC signal (e.g., green) and the lysosomal marker signal (e.g., red) will appear as yellow/orange, indicating the ADC has reached the lysosome.

Protocol 2: Quantifying ADC Internalization by Flow Cytometry This protocol allows for the quantification of the internalized ADC population within a large number of cells.

  • Cell Preparation: Harvest cells and prepare a single-cell suspension.

  • ADC Incubation: Incubate the cells with the Vc-MMAE ADC at 37°C for a set period. To distinguish between surface-bound and internalized ADC, include a control sample kept at 4°C (which permits binding but prevents internalization).

  • Surface Signal Quenching/Stripping: After incubation, wash the cells. To measure only the internalized fraction, either quench the fluorescence of the surface-bound ADC using a reagent like trypan blue or strip the surface-bound ADC using a brief incubation in a low-pH buffer (e.g., glycine buffer, pH 2.5).

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow staining of the intracellular ADC.

  • Intracellular Staining: Stain the internalized ADC with a fluorescently labeled secondary antibody.

  • Data Acquisition: Analyze the cells using a flow cytometer. The median fluorescence intensity (MFI) of the 37°C-incubated, surface-quenched sample is proportional to the amount of internalized ADC.

Protocol 3: Measurement of Intracellular MMAE by LC-MS/MS This protocol provides a highly sensitive method to directly quantify the amount of cleaved payload inside the cells.[22][23]

  • Cell Treatment: Plate a known number of cells and treat them with the Vc-MMAE ADC or free MMAE (for a standard curve) for the desired time.

  • Cell Harvesting and Lysis: After incubation, wash the cells thoroughly with cold PBS to remove any extracellular ADC or MMAE. Harvest the cells and lyse them using a suitable lysis buffer. Determine the total protein concentration of the lysate for normalization.

  • Sample Preparation (Protein Precipitation): Add a cold organic solvent (e.g., acetonitrile) to the cell lysate to precipitate proteins and release the small molecule MMAE into the supernatant.

  • LC-MS/MS Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant containing the extracted MMAE using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Quantification: Generate a standard curve using known concentrations of MMAE. Use this curve to determine the concentration of MMAE in the cell lysate samples. The results are typically reported as ng of MMAE per mg of total protein.

Diagrams and Workflows

G cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm ADC Vc-MMAE ADC Receptor Tumor Antigen ADC->Receptor Endosome Endosome Receptor->Endosome 2. Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion MMAE Released MMAE Lysosome->MMAE 4. Linker Cleavage by Cathepsins Microtubules Microtubule Disruption MMAE->Microtubules 5. Target Engagement Apoptosis Cell Death Microtubules->Apoptosis 6. Apoptosis Membrane

Caption: Vc-MMAE ADC internalization and payload release pathway.

G cluster_workflow Experimental Workflow: Quantifying ADC Internalization cluster_flow Flow Cytometry cluster_microscopy Confocal Microscopy start Prepare Single-Cell Suspension incubate Incubate cells with ADC (37°C for internalization, 4°C for binding control) start->incubate wash Wash to Remove Unbound ADC incubate->wash split wash->split quench Quench/Strip Surface Signal split->quench  Quantitative fix_perm_micro Fix & Permeabilize on Slides split->fix_perm_micro  Qualitative/Visual fix_perm_flow Fix & Permeabilize quench->fix_perm_flow stain_flow Intracellular Staining (Fluorescent Secondary Ab) fix_perm_flow->stain_flow analyze_flow Analyze MFI stain_flow->analyze_flow stain_micro Co-stain for ADC & Lysosomes (LAMP-1) fix_perm_micro->stain_micro image_micro Acquire Images stain_micro->image_micro G start Problem: Low ADC Internalization q1 Is target antigen expressed on cell surface? start->q1 sol1 Solution: - Confirm expression by flow/WB. - Use a positive control cell line. - Check cell line passage number. q1->sol1 No q2 Does the target receptor internalize efficiently? q1->q2 Yes sol2 Solution: - Review literature for receptor biology. - Consider targeting a different, more rapidly internalizing receptor. q2->sol2 No q3 Is the ADC construct intact and non-aggregated? q2->q3 Yes sol3 Solution: - Analyze ADC by SEC for aggregation. - Check for premature payload deconjugation (e.g., by LC-MS). q3->sol3 No end Further investigation needed (e.g., lysosomal dysfunction) q3->end Yes

References

Validation & Comparative

A Comparative Guide to Vc-MMAD and DM1 ADC Payloads for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic success. This guide provides an objective, data-supported comparison of two prominent payloads: the auristatin derivative Vc-MMAD and the maytansinoid DM1.

This document delves into their mechanisms of action, comparative preclinical performance, and the influence of linker technology on their efficacy and safety profiles. Detailed experimental protocols for key evaluation assays are also provided to support your research and development efforts.

Mechanism of Action: Potent Tubulin Inhibitors with Distinct Binding Sites

Both Monomethylauristatin D (MMAD), the cytotoxic component of this compound, and DM1 are highly potent anti-mitotic agents that induce cell death by disrupting the microtubule network within cancer cells. However, they achieve this through distinct binding interactions.[1][2]

  • This compound: The MMAD payload belongs to the auristatin family, synthetic analogues of the natural product dolastatin 10.[2] Auristatins bind to the vinca alkaloid site on β-tubulin, inhibiting microtubule polymerization.[1][2] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis.[3] The "Vc" component refers to the valine-citrulline linker, a peptide sequence designed to be cleaved by lysosomal proteases like Cathepsin B, ensuring payload release inside the target cell.[4]

  • DM1: DM1 (or mertansine) is a derivative of the natural product maytansine.[] Maytansinoids bind to the maytansine site on microtubules, a different location from the vinca alkaloid site.[1][6] By binding to the ends of microtubules, DM1 suppresses their dynamic instability, also leading to mitotic arrest and apoptosis.[6] DM1 is often conjugated to antibodies via a non-cleavable linker, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), as seen in the approved ADC, ado-trastuzumab emtansine (T-DM1).[7]

General Mechanism of Tubulin-Inhibiting ADCs cluster_cell ADC ADC in Circulation TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Targeting Binding 1. ADC Binds to Surface Antigen Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Linker Cleavage / Antibody Degradation Lysosome->Release Payload Payload Released (MMAD or DM1-metabolite) Release->Payload Microtubules Microtubule Network Disruption 5. Binds to Tubulin, Inhibits Polymerization Arrest 6. G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis 7. Apoptosis Arrest->Apoptosis

Caption: General mechanism of tubulin-inhibiting ADCs.

Comparative Performance and Characteristics

Direct head-to-head clinical comparisons are limited; however, preclinical data and the known physicochemical properties of auristatin- and maytansinoid-based ADCs allow for a substantive comparison.

Data Summary: this compound vs. DM1
FeatureThis compound (Auristatin-based)DM1 (Maytansinoid-based)
Payload Class Auristatin (Monomethylauristatin D)Maytansinoid (Mertansine)
Typical Linker Vc (Valine-Citrulline), cleavableSMCC, non-cleavable
Mechanism Tubulin polymerization inhibitor (Vinca site)Tubulin polymerization inhibitor (Maytansine site)
Hydrophobicity More hydrophobicLess hydrophobic
Bystander Effect Yes (with cleavable linker, payload is cell-permeable)Limited/No (with non-cleavable linker, metabolite is charged and cell-impermeable)
Common Toxicities Neutropenia, peripheral neuropathyThrombocytopenia, hepatotoxicity (transaminitis)
Example ADC (Numerous in clinical trials, e.g., based on vc-MMAE)Ado-trastuzumab emtansine (T-DM1, Kadcyla®)

Note: Data is synthesized from multiple sources comparing the payload classes.[1][3][8][9]

Efficacy and Potency

Both MMAD and DM1 are exceptionally potent, with IC50 values typically in the sub-nanomolar to picomolar range when tested as free drugs.[4][6][10] The efficacy of the corresponding ADC is highly dependent on the target antigen expression, antibody internalization rate, and linker-payload stability. For example, free MMAE has demonstrated IC50 values of 3.27 nM and 4.24 nM in SKBR3 and HEK293 cell lines, respectively.[2] Anti-CD30-MCC-DM1 showed comparable in vitro potency to the vc-MMAE based ADC, Adcetris®, in several CD30-positive cell lines.[4]

The Critical Role of the Linker and the Bystander Effect

The choice of linker profoundly impacts the ADC's mechanism of action, particularly concerning the "bystander effect"—the ability of a payload to kill adjacent, antigen-negative tumor cells.

  • This compound: The cleavable valine-citrulline linker is designed to be stable in circulation but is efficiently cleaved by proteases within the lysosome of a target cell. This releases the unmodified, uncharged MMAD payload. Because MMAD is hydrophobic and cell-membrane permeable, it can diffuse out of the target cell and kill nearby antigen-negative cells.[1][7][11][12] This bystander effect can be advantageous in treating heterogeneous tumors where not all cells express the target antigen.[1][12]

  • DM1 (with non-cleavable linker): When conjugated via a non-cleavable linker like SMCC, the DM1 payload is released only after the entire antibody is degraded in the lysosome. This results in a payload metabolite that includes the linker and the lysine residue to which it was attached (lys-SMCC-DM1).[3] This metabolite carries a positive charge, which prevents it from crossing the cell membrane and diffusing into neighboring cells.[1][13] Consequently, ADCs like T-DM1 are generally considered to have little to no bystander effect.[1][14]

Payload Release and Bystander Effect cluster_vc This compound (Cleavable Linker) cluster_dm1 DM1 (Non-Cleavable Linker) Lysosome_Vc Lysosome Release_Vc Protease Cleavage of Vc Linker Lysosome_Vc->Release_Vc Payload_Vc Free MMAD (Hydrophobic, Uncharged) Release_Vc->Payload_Vc Bystander_Vc Bystander Killing of Neighboring Cell Payload_Vc->Bystander_Vc Diffuses out of cell Lysosome_Dm1 Lysosome Release_Dm1 Antibody Degradation Lysosome_Dm1->Release_Dm1 Payload_Dm1 Lys-Linker-DM1 (Charged, Impermeable) Release_Dm1->Payload_Dm1 NoBystander_Dm1 No Bystander Killing Payload_Dm1->NoBystander_Dm1 Contained within cell

Caption: Impact of linker type on payload release and bystander effect.

Pharmacokinetics and Safety

The pharmacokinetic (PK) profiles of ADCs are complex. Studies on multiple vc-MMAE ADCs show that their PK properties are remarkably similar at equivalent doses, largely driven by the antibody component.[4][12][15] Similarly, the PK of T-DM1 has been well-characterized, with models developed to understand the disposition of the intact ADC, total antibody, and released payload.[7][16]

The toxicity profiles are generally payload-dependent:

  • Auristatin-based ADCs (like vc-MMAE/MMAD) are commonly associated with hematologic toxicities, particularly neutropenia, and peripheral neuropathy.[8]

  • Maytansinoid-based ADCs (like DM1) are often linked with thrombocytopenia and hepatotoxicity (elevated liver transaminases).[3][8][17]

These distinct safety profiles are a critical consideration for clinical development and patient selection.

Key Experimental Protocols

Accurate and reproducible assays are fundamental to ADC evaluation. Below are detailed methodologies for essential in vitro and in vivo experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)

This protocol determines the half-maximal inhibitory concentration (IC50) of an ADC.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cancer cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in culture medium.

  • Dosing: Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot the percentage of viability against the logarithm of ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value using software like GraphPad Prism.[18][19][20]

Workflow: In Vitro Cytotoxicity (MTT) Assay Start Start Seed 1. Seed Cells (96-well plate) Start->Seed Incubate1 2. Incubate Overnight Seed->Incubate1 Treat 3. Add Serial Dilutions of ADC / Controls Incubate1->Treat Incubate2 4. Incubate 72-120h Treat->Incubate2 MTT 5. Add MTT Reagent Incubate2->MTT Incubate3 6. Incubate 3-4h MTT->Incubate3 Solubilize 7. Add Solubilization Solution & Incubate Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate Viability & Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a standard in vitro ADC cytotoxicity assay.

Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be stably transfected with a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed the Ag+ and Ag- cells together in 96-well plates at various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90), keeping the total cell number constant. Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture (e.g., >IC90 for Ag+ cells and 20]

  • Incubation: Incubate the plates for 96-144 hours.

  • Data Acquisition: Use a high-content imager or flow cytometer to count the number of viable GFP-positive (Ag-) cells.

  • Analysis: Compare the number of viable Ag- cells in ADC-treated co-cultures to the number in untreated co-cultures. A significant reduction in the number of Ag- cells in the presence of Ag+ cells indicates a bystander effect.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of an ADC in a living animal model.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., female athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 2-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle control, ADC, control antibody).

  • Dosing: Administer the ADC and controls intravenously (i.v.) via the tail vein at specified doses and schedules (e.g., a single dose or once weekly for 3 weeks).[13]

  • Monitoring: Measure tumor volume (using calipers: Volume = (Length x Width²)/2) and mouse body weight two to three times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.[13]

Conclusion

The selection between this compound and DM1 payloads is a strategic decision that hinges on the specific therapeutic context.

This compound is advantageous when a bystander effect is desired, such as in tumors with heterogeneous antigen expression. The cell-permeable nature of the released MMAD payload can enhance efficacy by eliminating nearby antigen-negative cancer cells.

DM1 , particularly when paired with a non-cleavable linker , offers a more targeted approach. Its activity is largely confined to the antigen-expressing cells that internalize the ADC, which may lead to a more favorable safety profile by minimizing damage to surrounding healthy tissue.

Ultimately, the optimal choice requires careful consideration of the target antigen's expression profile, the tumor microenvironment, and the desired balance between maximizing on-target potency and minimizing off-target toxicity. The experimental protocols outlined in this guide provide a robust framework for generating the critical data needed to make this informed decision.

References

A Comparative Analysis of Vc-MMAE and Maytansinoid Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, connected by a chemical linker. Among the most clinically advanced and widely utilized payload platforms are those based on auristatins, such as monomethyl auristatin E (MMAE) linked via a valine-citrulline (Vc) peptide, and maytansinoids, such as DM1 and DM4. This guide provides an objective, data-driven comparison of Vc-MMAE and maytansinoid ADCs to inform researchers and drug developers in their selection and design of next-generation cancer therapies.

Mechanism of Action: A Tale of Two Tubulin Inhibitors

Both MMAE and maytansinoids exert their cytotoxic effects by disrupting the microtubule network within cancer cells, a critical component of the cellular skeleton essential for cell division.[1][2] This disruption ultimately leads to cell cycle arrest and apoptosis. However, they bind to different sites on tubulin, the building block of microtubules.

  • Vc-MMAE: MMAE, a synthetic analog of the natural product dolastatin 10, is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[2][3] It binds to the vinca alkaloid site on β-tubulin.[4] The valine-citrulline (Vc) linker is designed to be stable in the bloodstream but is readily cleaved by proteases, such as Cathepsin B, which are highly expressed in the lysosomes of tumor cells.[5][6] This cleavage releases the active MMAE payload inside the target cell.

  • Maytansinoid ADCs: Maytansinoids, such as DM1 (mertansine) and DM4 (soravtansine), are derivatives of maytansine, a natural product isolated from the Maytenus plant.[7][8] They also inhibit microtubule assembly, but they bind to the maytansine site on tubulin, which is distinct from the vinca alkaloid binding site.[4] This interaction leads to microtubule depolymerization and mitotic arrest.[1][7] Maytansinoid ADCs can be designed with either cleavable linkers (e.g., disulfide or peptide linkers) or non-cleavable linkers (e.g., thioether linkers).[9][] With non-cleavable linkers, the payload is released after the lysosomal degradation of the entire antibody-linker-drug complex.

Linker and Payload Technology: Impact on Stability and Bystander Effect

The choice of linker and payload significantly influences the ADC's properties, including its stability in circulation, its mechanism of payload release, and its ability to induce a "bystander effect" – the killing of neighboring antigen-negative tumor cells.

Vc-MMAE ADCs almost exclusively use the cleavable Vc linker. Upon cleavage, the released MMAE is highly membrane-permeable, allowing it to diffuse out of the targeted cancer cell and kill nearby antigen-negative cells.[11][12] This bystander effect can be advantageous in treating heterogeneous tumors where not all cells express the target antigen.

Maytansinoid ADCs offer more versatility in linker design.

  • Cleavable Linkers: Maytansinoid ADCs with cleavable linkers, such as those containing disulfide bonds or peptides, can also release membrane-permeable payloads, leading to a bystander effect.[13]

  • Non-Cleavable Linkers: In contrast, maytansinoid ADCs with non-cleavable linkers, like T-DM1 (Kadcyla®), release a payload-linker-amino acid complex upon antibody degradation.[13] This complex is charged and less membrane-permeable, resulting in a significantly reduced or absent bystander effect.[13]

The hydrophobicity of the drug-linker can also impact the ADC's physical characteristics. For instance, MC-VC-PAB-MMAE has been shown to be more hydrophobic than MCC-maytansinoid.[14][15]

Preclinical Performance: A Head-to-Head Look

Direct head-to-head preclinical studies comparing Vc-MMAE and maytansinoid ADCs with the same antibody and target are limited in the public domain. However, by compiling data from various studies, we can draw some general comparisons.

ParameterVc-MMAE ADCsMaytansinoid ADCs
In Vitro Cytotoxicity (IC50) Typically in the sub-nanomolar to low nanomolar range.[16]Also in the sub-nanomolar to low nanomolar range.[]
Bystander Killing Generally potent due to the release of membrane-permeable MMAE.[17]Variable; potent with cleavable linkers releasing permeable payloads, limited with non-cleavable linkers.[13]
In Vivo Efficacy Have demonstrated significant tumor growth inhibition in various xenograft models.[18][19]Have also shown potent anti-tumor activity in preclinical models.[8][15]
Plasma Stability The Vc linker is generally stable in plasma but can be susceptible to premature cleavage by certain proteases.[7][20]Stability is dependent on the linker; non-cleavable linkers offer high stability, while the stability of cleavable linkers can vary.[15]

Clinical Data: Efficacy and Safety Profiles

Both Vc-MMAE and maytansinoid ADCs have demonstrated significant clinical success, leading to the approval of several therapies. Their safety profiles are generally manageable but distinct, often reflecting the properties of the payload.

ParameterVc-MMAE ADCsMaytansinoid ADCs
Approved Drugs (Examples) Adcetris® (brentuximab vedotin), Padcev® (enfortumab vedotin), Polivy® (polatuzumab vedotin)Kadcyla® (ado-trastuzumab emtansine), Elahere™ (mirvetuximab soravtansine)
Common Toxicities Neutropenia, peripheral neuropathy, anemia.[21][22]Thrombocytopenia, hepatotoxicity (especially with DM1), ocular toxicity (especially with DM4).[21][22]
Pharmacokinetics The pharmacokinetics of vc-MMAE ADCs have been well-characterized and show remarkable similarity across different ADCs at similar doses.[12][23]Pharmacokinetic profiles can vary depending on the specific antibody, linker, and maytansinoid derivative used.[24]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs. Below are summaries of key experimental protocols.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative for specificity testing) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC for a period of 48 to 144 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[25][26]

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of an ADC in a living organism.

  • Tumor Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a predetermined size.

  • ADC Administration: Administer the ADC, a control antibody, and a vehicle control to different groups of mice, typically via intravenous injection.

  • Tumor Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for weighing and further analysis.[13][18]

Bystander Killing Assay (Co-culture Flow Cytometry)

This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Cell Labeling: Label antigen-positive (Ag+) cells with one fluorescent marker (e.g., RFP) and antigen-negative (Ag-) cells with another (e.g., GFP).

  • Co-culture: Seed a mixture of Ag+ and Ag- cells in various ratios in 96-well plates.

  • ADC Treatment: Treat the co-cultures with the ADC for a defined period.

  • Cell Staining: Stain the cells with a viability dye.

  • Flow Cytometry: Analyze the cells using a flow cytometer to differentiate and quantify the viable and non-viable Ag+ and Ag- populations based on their fluorescence.[17][26]

ADC Plasma Stability Assay (LC-MS)

This assay measures the stability of the ADC and the rate of drug deconjugation in plasma.

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immunoaffinity Capture: Isolate the ADC from the plasma samples using beads coated with an anti-human IgG antibody.

  • Elution and Reduction: Elute the ADC from the beads and reduce the interchain disulfide bonds to separate the light and heavy chains.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point.[1][20]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Vc_MMAE_MOA cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Vc-MMAE ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Vc Linker Cleavage (Cathepsin B) Tubulin Tubulin MMAE->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis G2/M Arrest

Caption: Mechanism of action of a Vc-MMAE ADC.

Maytansinoid_MOA cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Maytansinoid ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Maytansinoid Payload Lysosome->Payload Linker Cleavage or Antibody Degradation Tubulin Tubulin Payload->Tubulin Inhibition of Assembly Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis G2/M Arrest

Caption: Mechanism of action of a maytansinoid ADC.

Bystander_Effect cluster_tumor Tumor Microenvironment Ag_pos Antigen-Positive Cancer Cell Payload Membrane-Permeable Payload (e.g., MMAE) Ag_pos->Payload Internalizes & Releases Ag_neg Antigen-Negative Cancer Cell ADC ADC ADC->Ag_pos Targets Payload->Ag_neg Diffuses & Kills Experimental_Workflow_Efficacy Start Start In_Vitro In Vitro Cytotoxicity (IC50 Determination) Start->In_Vitro In_Vivo In Vivo Xenograft Model (Tumor Growth Inhibition) In_Vitro->In_Vivo Data_Analysis Comparative Data Analysis In_Vivo->Data_Analysis End End Data_Analysis->End

References

A Comparative In Vivo Analysis of Vc-MMAD and Calicheamicin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Antibody-Drug Conjugates (ADCs) utilizing two distinct and potent payload classes: the tubulin inhibitor Monomethyl Auristatin D (MMAD) linked via a cleavable Valine-Citrulline (Vc) linker, and the DNA-damaging agent Calicheamicin. The selection of a payload and linker system is a critical determinant of an ADC's therapeutic index, influencing its efficacy, toxicity, and pharmacokinetic profile.

Mechanism of Action

The fundamental difference between these two payload classes lies in their mechanism of inducing cell death. Vc-MMAD ADCs deliver a microtubule inhibitor, while Calicheamicin ADCs deliver a DNA-damaging agent.

ADC_MoA cluster_0 This compound ADC cluster_1 Calicheamicin ADC ADC1 ADC Binds Target Antigen Internalization1 Internalization via Endocytosis ADC1->Internalization1 Lysosome1 Lysosomal Trafficking Internalization1->Lysosome1 Cleavage1 Linker Cleavage (Cathepsin B) Lysosome1->Cleavage1 Payload1 Release of MMAD Cleavage1->Payload1 Tubulin Tubulin Polymerization Payload1->Tubulin Inhibits CellCycle G2/M Phase Cell Cycle Arrest Tubulin->CellCycle Disrupts Apoptosis1 Apoptosis CellCycle->Apoptosis1 ADC2 ADC Binds Target Antigen Internalization2 Internalization via Endocytosis ADC2->Internalization2 Lysosome2 Lysosomal Trafficking Internalization2->Lysosome2 Cleavage2 Linker Cleavage (e.g., Hydrazone) Lysosome2->Cleavage2 Payload2 Release of Calicheamicin Cleavage2->Payload2 Activation Reductive Activation Payload2->Activation DNA dsDNA Activation->DNA Binds Minor Groove & Generates Diradicals Damage Double-Strand Breaks DNA->Damage Apoptosis2 Apoptosis Damage->Apoptosis2 Experimental_Workflow start Day -7 to 0 Tumor Cell Implantation acclimate Acclimatization & Tumor Growth Monitoring start->acclimate randomize Day 0 Tumor Size Reaches ~100-200 mm³ Randomize Mice into Groups acclimate->randomize treatment Day 0 onwards Administer ADC, Vehicle, & Control Antibody (e.g., single IV or IP dose) randomize->treatment monitor Monitor Tumor Volume & Body Weight (2-3 times/week) treatment->monitor endpoint Study Endpoint (e.g., Tumor volume >2000 mm³ or pre-defined time point) monitor->endpoint analysis Necropsy Collect Tumors & Tissues for Analysis endpoint->analysis

Validating the Target Specificity of a Novel Vc-MMAE Antibody-Drug Conjugate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the target specificity of a novel antibody-drug conjugate (ADC) utilizing the valine-citrulline (vc) linker and monomethyl auristatin E (MMAE) payload. We offer a comparative analysis of experimental data, detailed protocols for key validation assays, and visual representations of critical pathways and workflows to aid in the objective assessment of a novel Vc-MMAE ADC against established alternatives.

Mechanism of Action and the Importance of Target Specificity

Vc-MMAE ADCs are designed for targeted delivery of the potent cytotoxic agent MMAE to cancer cells overexpressing a specific surface antigen.[1] The mechanism involves the binding of the ADC's monoclonal antibody (mAb) component to the target antigen, followed by internalization of the ADC-antigen complex.[2] Within the lysosome, the vc linker is cleaved by cathepsins, releasing the membrane-permeable MMAE to induce cell cycle arrest and apoptosis.[3][4] A key feature of Vc-MMAE ADCs is the "bystander effect," where the released MMAE can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, enhancing the therapeutic efficacy in heterogeneous tumors.[1][5]

However, the remarkable potency of MMAE necessitates rigorous validation of target specificity to minimize off-target toxicities.[6] Insufficient specificity can lead to the killing of healthy cells expressing the target antigen at low levels or non-specific uptake of the ADC, resulting in adverse effects.[6] This guide outlines essential experiments to thoroughly evaluate the on-target efficacy and potential for off-target liabilities of a novel Vc-MMAE ADC.

Mechanism of a Vc-MMAE ADC and the Bystander Effect

Vc_MMAE_ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) cluster_bystander Intracellular Space (Bystander Cell) ADC Vc-MMAE ADC Target_Cell Antigen-Positive Tumor Cell ADC->Target_Cell 1. Binding to Target Antigen Internalization 2. Internalization (Endocytosis) Bystander_Cell Antigen-Negative Tumor Cell MMAE_diffusion 5b. MMAE Diffusion Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage by Cathepsins Lysosome->Cleavage MMAE_release 5. MMAE Release Cleavage->MMAE_release Apoptosis_Target 6a. Apoptosis of Target Cell MMAE_release->Apoptosis_Target MMAE_release->MMAE_diffusion Bystander Effect Apoptosis_Bystander 6b. Bystander Cell Killing MMAE_diffusion->Apoptosis_Bystander

Caption: Mechanism of a Vc-MMAE ADC leading to bystander killing.

Comparative Performance Data

Objective evaluation of a novel Vc-MMAE ADC requires direct comparison with established ADCs. The following tables summarize key performance indicators from preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

ADCTarget AntigenTarget-Positive Cell LineIC50 (ng/mL)Target-Negative Cell LineIC50 (ng/mL)Reference
Novel ADC Example:
HB22.7-vcMMAECD22DoHH220Jurkat>2500[3]
Granta 519285Jurkat>2500[3]
Ramos100Jurkat>2500[3]
Established ADC:
Trastuzumab-vc-MMAEHER2N87 (High HER2)~10MCF7 (Low HER2)>1000[5]
Alternative Platform:
Depatux-M (vc-MMAF)EGFRGBM39 (EGFRvIII+)~100GBM6 (EGFR non-amp)>10000[7]

Table 2: Bystander Killing Efficacy

ADCTarget-Positive Cell LineAntigen-Negative Cell LineCo-culture Ratio (Ag+:Ag-)% Viability of Antigen-Negative CellsReference
Novel ADC Example:
ABBV-221 (vc-MMAE)GBM39 (EGFRvIII+)Normal Human AstrocytesNot specifiedSignificant cytotoxicity observed[7]
Established ADC:
Trastuzumab-vc-MMAEN87 (HER2+)GFP-MCF7 (HER2-)9:1~40%[5]
Alternative Platform:
Depatux-M (vc-MMAF)GBM39 (EGFRvIII+)Normal Human AstrocytesNot specifiedMinimal cytotoxicity observed[7]

Table 3: Competitive Binding Affinity

ADCTarget AntigenCell LineCompetitorKi or IC50 of DisplacementReference
Novel ADC Example: Data not readily available
Established ADC:
Anti-MET LAV ADCMETMKN45Unlabeled LAV mAbK_D ~121 nM[8]
Anti-MET HAV ADCMETMKN45Unlabeled HAV mAbK_D ~3 nM[8]

Detailed Experimental Protocols

Standardized protocols are crucial for generating reproducible and comparable data. The following sections provide detailed methodologies for the key assays used to validate ADC target specificity.

In Vitro Cytotoxicity Assay (MTT-based)

This assay determines the concentration of the ADC required to inhibit the growth of a panel of target-positive and target-negative cell lines by 50% (IC50).

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding 1. Seed target-positive and target-negative cells in 96-well plates Start->Cell_Seeding Incubation1 2. Incubate overnight to allow cell attachment Cell_Seeding->Incubation1 ADC_Addition 3. Add serial dilutions of novel ADC and control ADCs Incubation1->ADC_Addition Incubation2 4. Incubate for 72-120 hours ADC_Addition->Incubation2 MTT_Addition 5. Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., SDS-HCl) Incubation3->Solubilization Incubation4 8. Incubate overnight Solubilization->Incubation4 Absorbance_Reading 9. Read absorbance at 570 nm Incubation4->Absorbance_Reading Data_Analysis 10. Calculate % viability and determine IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow of an in vitro cytotoxicity assay.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • Novel Vc-MMAE ADC and control ADCs

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[9]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.[9]

  • Prepare serial dilutions of the novel Vc-MMAE ADC and control ADCs in complete medium.

  • Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only as a negative control.

  • Incubate the plate for 72-120 hours.[9]

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.[9]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • Novel Vc-MMAE ADC and control ADCs

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Seed the antigen-positive and fluorescently labeled antigen-negative cells together in a 96-well plate at various ratios (e.g., 9:1, 1:1, 1:9), maintaining a constant total cell number per well.[5] Include wells with only the antigen-negative cells as a control.

  • Incubate the plate overnight to allow cell attachment.

  • Add the novel Vc-MMAE ADC and control ADCs at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture (typically above the IC90 for the target-positive cells and below the IC50 for the target-negative cells).[5]

  • Incubate the plate for 72-120 hours.

  • Measure the fluorescence of the GFP-expressing antigen-negative cells using a fluorescence plate reader or by imaging.

  • Calculate the percentage viability of the antigen-negative cells in the co-cultures compared to the monoculture controls to quantify the bystander effect.

Competitive Binding Assay (Flow Cytometry-based)

This assay determines the relative binding affinity of the novel ADC to its target on the cell surface by competing with a fluorescently labeled version of the parental antibody.

Principle of a Competitive Binding Assay

Competitive_Binding_Assay cluster_setup Assay Setup cluster_binding Binding Competition cluster_analysis Analysis Target_Cells Target-Positive Cells Binding_Mix Incubate Cells with a Mixture of: - Fixed concentration of Labeled Ab - Increasing concentrations of Novel ADC Target_Cells->Binding_Mix Labeled_Ab Fluorescently Labeled Parental Antibody Labeled_Ab->Binding_Mix Novel_ADC Novel Vc-MMAE ADC (Unlabeled Competitor) Novel_ADC->Binding_Mix Flow_Cytometry Analyze by Flow Cytometry Binding_Mix->Flow_Cytometry MFI_Measurement Measure Mean Fluorescence Intensity (MFI) Flow_Cytometry->MFI_Measurement Displacement_Curve Plot MFI vs. Novel ADC Concentration MFI_Measurement->Displacement_Curve IC50_Ki Determine IC50 of Displacement and calculate Ki Displacement_Curve->IC50_Ki

Caption: Principle of a competitive binding assay.

Materials:

  • Target-positive cells

  • Novel Vc-MMAE ADC

  • Parental monoclonal antibody fluorescently labeled (e.g., with Alexa Fluor 488)

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Harvest target-positive cells and resuspend them in cold FACS buffer at a concentration of 1-2 x 10^6 cells/mL.

  • Prepare serial dilutions of the novel Vc-MMAE ADC (unlabeled competitor) in FACS buffer.

  • In a 96-well V-bottom plate, add a fixed, subsaturating concentration of the fluorescently labeled parental antibody to each well.

  • Add the serial dilutions of the novel ADC to the wells containing the labeled antibody.

  • Add 50 µL of the cell suspension to each well.

  • Incubate on ice for 1-2 hours, protected from light.

  • Wash the cells twice with cold FACS buffer by centrifugation.

  • Resuspend the cells in FACS buffer and analyze by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population.

  • Plot the MFI against the concentration of the novel ADC and fit the data to a sigmoidal dose-response curve to determine the IC50 of displacement. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The comprehensive validation of a novel Vc-MMAE ADC's target specificity is paramount for its successful preclinical and clinical development. The experimental protocols and comparative data frameworks presented in this guide provide a robust approach for researchers to objectively assess the performance of their ADC candidates. By systematically evaluating in vitro cytotoxicity, bystander killing efficacy, and binding affinity, drug developers can gain critical insights into the therapeutic potential and safety profile of their novel constructs, ultimately facilitating the advancement of more effective and safer cancer therapies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Vc-MMAD for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides critical safety and logistical information for the proper handling and disposal of Vc-MMAD (Val-Cit-Monomethyl Auristatin D), a highly potent antibody-drug conjugate (ADC) linker-payload. Adherence to these procedures is essential to ensure personnel safety and environmental protection.

This compound and its components, particularly the cytotoxic payload Monomethyl Auristatin D (MMAD), are highly potent and require stringent handling and disposal protocols. The primary and recommended method for the disposal of this compound and any contaminated materials is incineration by a licensed hazardous waste disposal service. Chemical degradation may be considered as a preliminary decontamination step for spills or small quantities of waste, but it does not replace the requirement for proper hazardous waste disposal.

I. Operational Plan: Safe Handling and Waste Segregation

Due to the hazardous nature of this compound, all handling must be performed within a designated containment area, such as a certified biological safety cabinet or a fume hood, to prevent inhalation or skin contact. Personal Protective Equipment (PPE) is mandatory.

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesDouble-gloving with nitrile gloves
Lab CoatDisposable, solid-front, with tight cuffs
Eye ProtectionSafety goggles or a face shield
RespiratoryNIOSH-approved respirator (e.g., N95)

All waste generated from this compound handling, including unused product, contaminated labware (e.g., pipette tips, vials, plates), and used PPE, must be segregated into clearly labeled, sealed, and puncture-proof hazardous waste containers. These containers should be marked as "Cytotoxic Waste for Incineration."

II. Disposal Plan: Primary and Secondary Procedures

The preferred and mandatory disposal route for all this compound contaminated waste is through a certified hazardous waste management vendor for high-temperature incineration. For situations involving spills or the decontamination of working surfaces, chemical inactivation can be employed as a preliminary step before final disposal.

Experimental Protocols for Chemical Inactivation:

The following protocols are based on general procedures for the chemical degradation of cytotoxic drugs, including peptide-based agents and other ADC payloads.[1][2][3][4] The efficacy of these methods for this compound has not been specifically reported and should be validated under your institution's safety guidelines.

A. Oxidative Degradation using Sodium Hypochlorite (Bleach)

This method is effective for many cytotoxic compounds through oxidation.[1][3][5]

Methodology:

  • Prepare a fresh solution of 5.25% sodium hypochlorite (household bleach).

  • For liquid this compound waste, add the bleach solution to the waste in a 1:1 volume ratio.

  • For solid waste or contaminated surfaces, apply the bleach solution liberally to ensure complete and sustained contact.

  • Allow the mixture to react for a minimum of 1 hour.

  • Following the reaction period, neutralize any excess bleach if required by your facility's waste management policy.

  • Collect all treated waste and residues for disposal as hazardous cytotoxic waste.

ParameterValue
ReagentSodium Hypochlorite (Bleach)
Concentration5.25%
Ratio (v/v)1:1 (Bleach:Liquid Waste)
Reaction TimeMinimum 1 hour

B. Acid Hydrolysis

Acid hydrolysis can cleave the peptide linker (Val-Cit) and potentially degrade the auristatin payload.[2][4]

Methodology:

  • Carefully add a solution of 1 N Hydrochloric Acid (HCl) to the this compound waste. For liquid waste, a 1:1 volume ratio is recommended.

  • Ensure the mixture is homogenous by gentle agitation in a suitable container.

  • Allow the hydrolysis to proceed at room temperature for at least 24 hours in a fume hood.

  • After the incubation period, neutralize the acidic waste with a suitable base (e.g., 1 N NaOH) to a pH between 6.0 and 8.0.

  • Collect all neutralized waste for disposal as hazardous cytotoxic waste.

ParameterValue
ReagentHydrochloric Acid (HCl)
Concentration1 N
Ratio (v/v)1:1 (Acid:Liquid Waste)
Reaction TimeMinimum 24 hours
TemperatureRoom Temperature

C. Base Hydrolysis

Base hydrolysis offers an alternative method for cleaving peptide and ester bonds.

Methodology:

  • Add a solution of 1 N Sodium Hydroxide (NaOH) to the this compound waste, aiming for a 1:1 volume ratio for liquid waste.

  • Gently mix to ensure the solution is homogenous.

  • Let the reaction proceed for a minimum of 24 hours at room temperature in a fume hood.

  • Neutralize the basic waste with a suitable acid (e.g., 1 N HCl) to a pH between 6.0 and 8.0.

  • Collect all neutralized waste for disposal as hazardous cytotoxic waste.

ParameterValue
ReagentSodium Hydroxide (NaOH)
Concentration1 N
Ratio (v/v)1:1 (Base:Liquid Waste)
Reaction TimeMinimum 24 hours
TemperatureRoom Temperature

III. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Segregation cluster_disposal Disposal Pathway start Start: this compound Waste Generation ppe Don Mandatory PPE (Double Gloves, Lab Coat, Eye Protection, Respirator) start->ppe containment Work in Containment (Fume Hood / BSC) ppe->containment segregate Segregate all contaminated items into labeled, puncture-proof hazardous waste container containment->segregate decision Spill or Decontamination of Surfaces? segregate->decision incineration Primary Disposal: Secure container for pickup by licensed hazardous waste vendor for incineration decision->incineration No decon Preliminary Decontamination decision->decon Yes end End: Waste Manifest and Record Keeping incineration->end decon_protocol Follow Chemical Inactivation Protocol (e.g., Bleach, Acid/Base Hydrolysis) decon->decon_protocol collect_residue Collect all residues and materials from decontamination decon_protocol->collect_residue collect_residue->segregate Place in Hazardous Waste Container

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.